molecular formula C13H10N2OS B14158894 Phenothiazine-10-carboxamide CAS No. 4412-24-2

Phenothiazine-10-carboxamide

Cat. No.: B14158894
CAS No.: 4412-24-2
M. Wt: 242.30 g/mol
InChI Key: ZIXAQGHVCPYMBA-UHFFFAOYSA-N
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Description

Phenothiazine-10-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of anticancer and neuromodulatory agents. Recent research has identified novel this compound derivatives that demonstrate potent cytotoxic effects against various cancer cell lines, including liver cancer models such as Hep3B and SkHep1 . The core phenothiazine structure is known to interact with multiple biological targets. Studies indicate that phenothiazines can modulate key cancer-promoting pathways, such as PI3K/AKT/mTOR, and induce cell death through mechanisms like apoptosis and lysosomal disruption . Furthermore, in silico and in vivo studies have identified cholinesterases as common targets for phenothiazine derivatives. Certain phenothiazine-10-carboxamides have been shown to act as cholinesterase modulators, interacting with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) proteins in a manner comparable to known inhibitors, which is relevant for investigating cholinergic signaling in disease models . The phenothiazine nucleus, characterized by its two benzene rings fused to a central thiazine ring, serves as a privileged structure in drug design . Substitutions at the carboxamide group and on the tricyclic ring system are key determinants of the compound's biological activity, solubility, and overall pharmacological profile . This product, this compound, is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c14-13(16)15-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)15/h1-8H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXAQGHVCPYMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196044
Record name Phenothiazine-10-carboxamide
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Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4412-24-2
Record name N-Phenothiazinecarboxamide
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Record name Phenothiazine-10-carboxamide
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Record name Phenothiazine-10-carboxamide
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Record name N-PHENOTHIAZINECARBOXAMIDE
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Synthetic Methodologies and Chemical Derivatization of Phenothiazine 10 Carboxamide

Established Synthetic Pathways for Phenothiazine-10-carboxamide Core

Traditional synthetic strategies for the this compound core primarily rely on the formation of an amide bond through acyl chloride intermediates or the construction of the tricyclic phenothiazine (B1677639) ring system via cyclization reactions.

Acyl Chloride Intermediates and Amide Coupling Reactions

A prevalent and versatile method for synthesizing phenothiazine-10-carboxamides involves the use of acyl chloride intermediates. nih.govacs.org This two-step process typically begins with the acylation of the nitrogen atom at the 10-position of the phenothiazine ring. The synthesis of N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide (BPC) serves as a recent example of this approach. researchgate.net

The general procedure involves reacting a phenothiazine with an acyl chloride, such as chloroacetyl chloride, in a suitable solvent like dry benzene (B151609), often under reflux conditions. researchgate.net This reaction yields an N10-acyl chloride phenothiazine intermediate. nih.govacs.orgresearchgate.net Subsequently, this intermediate is reacted with a desired primary or secondary amine to form the final carboxamide product. nih.govacs.org The choice of amine dictates the substitution pattern on the carboxamide nitrogen, allowing for the creation of a diverse library of derivatives. Common coupling agents like DCC or EDC can also be employed to facilitate the amidation reaction. smolecule.com A range of alternative solvents are also being explored to replace traditional options like dichloromethane (B109758) and N,N-dimethylformamide in these amide coupling reactions. rsc.org

For instance, the synthesis of aliphatic amine-substituted phenothiazine-10-carboxamides has been achieved by adding a solution of the intermediate acyl chloride in tetrahydrofuran (B95107) (THF) dropwise to a mixture of the appropriate amine and potassium carbonate. nih.gov The reaction mixture is then heated under reflux to drive the reaction to completion. nih.gov

Table 1: Examples of Amide Coupling Reactions for this compound Synthesis

IntermediateReagentBaseSolventProductReference
10-(Chloroacetyl)phenothiazineHydrazine hydrate10-(Hydrazinylacetyl)phenothiazine researchgate.net
Phenothiazine-10-carbonyl chlorideAlkylamineK2CO3THFAliphatic amine-substituted PTZ 10-carboxamides nih.gov
Phenothiazine-10-carbonyl chlorideArylamineNaIEtOHAryl amine-substituted PTZ 10-carboxamides nih.gov

Cyclization Methods

The formation of the phenothiazine ring itself is a key step in many synthetic routes. Cyclization methods typically involve the reaction of a suitably substituted diphenylamine (B1679370) with sulfur. researchgate.net For example, heating diphenylamine with sulfur in the presence of a catalyst like iodine can yield the parent phenothiazine. researchgate.net

Another approach to the phenothiazine core involves the cyclization of diphenyl sulfides. A method has been developed for the synthesis of 2-(methylsulfonyl)-10H-phenothiazine that involves the cyclization of an intermediate, breaking through some of the limitations of previous methods. google.com While these methods build the core structure, subsequent functionalization at the 10-position is necessary to introduce the carboxamide group.

Advanced Synthesis Techniques and Innovations

To overcome the limitations of traditional methods, such as harsh reaction conditions and limited substrate scope, researchers have developed more advanced and efficient synthetic techniques. These innovations often lead to higher yields, shorter reaction times, and more environmentally friendly processes.

Iron-Catalyzed Cross-Coupling Reactions (C-S/C-N)

A significant advancement in phenothiazine synthesis is the use of iron-catalyzed tandem C-S/C-N cross-coupling reactions. researchgate.netacs.orgnih.gov This environmentally benign and efficient method addresses issues commonly encountered with palladium and copper catalysts, such as poor regioselectivity and long reaction times. researchgate.netnih.gov

This domino reaction allows for the construction of the phenothiazine skeleton in a single step from readily available starting materials. acs.orgacs.org The use of a non-toxic and economical iron salt as a catalyst makes this method particularly attractive for sustainable chemical synthesis. researchgate.netacs.org This approach has been shown to be tolerant of various functional groups, expanding the scope of accessible phenothiazine derivatives. researchgate.net

Heterogeneous Catalyst-Assisted Synthesis

The use of heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes. google.comgoogle.com An efficient method for C-S cross-coupling reactions has been established using copper oxide nanoparticles embedded in poly-ionic amberlite resins (CuO@ARF) as a heterogeneous catalyst under ligand-free, on-water conditions. nih.gov This catalyst demonstrates high chemoselectivity and can be recycled for multiple consecutive runs. nih.gov The synthesis of the phenothiazine scaffold has been demonstrated using this catalyst. nih.govresearchgate.net

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govresearchgate.netacgpubs.org In the context of phenothiazine chemistry, microwave irradiation has been successfully applied to various synthetic steps, including the formation of the heterocyclic ring and subsequent functionalization. nih.govresearchgate.netcdnsciencepub.comorientjchem.org These methods often result in significantly shorter reaction times and, in some cases, improved yields compared to conventional heating. nih.govresearchgate.net For example, the microwave-assisted Duff formylation of phenothiazine has been achieved with good yields. nih.govcdnsciencepub.com N-alkylation reactions of phenothiazine have also been successfully carried out using microwave irradiation, offering a good alternative to traditional methods. acgpubs.org

Ultrasound-assisted synthesis is another green chemistry technique that has been applied to the synthesis of phenothiazine derivatives. beilstein-journals.orgresearchgate.netresearchgate.netdntb.gov.ua Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, leading to more efficient chemical transformations. beilstein-journals.orgresearchgate.net The synthesis of N-alkyl derivatives of phenothiazine has been efficiently achieved under ultrasonic irradiation. This method has also been used for the synthesis of phenothiazine-based chalcone (B49325) derivatives and in condensation reactions to produce various phenothiazine derivatives, often with improved rates and yields compared to classical methods. researchgate.netresearchgate.net

Table 2: Comparison of Advanced Synthesis Techniques

TechniqueKey AdvantagesExample ApplicationReferences
Iron-Catalyzed Cross-CouplingEnvironmentally benign, efficient, good regioselectivitySynthesis of substituted phenothiazines researchgate.netacs.orgnih.govacs.org
Heterogeneous CatalysisCatalyst recyclability, sustainableOn-water C-S coupling for phenothiazine synthesis google.comgoogle.comnih.govresearchgate.net
Microwave-Assisted SynthesisShorter reaction times, improved yieldsDuff formylation, N-alkylation of phenothiazine nih.govresearchgate.netacgpubs.orgcdnsciencepub.comorientjchem.org
Ultrasound-Assisted SynthesisReduced reaction times, increased yields, green chemistryN-alkylation, synthesis of chalcone derivatives beilstein-journals.orgresearchgate.netresearchgate.netdntb.gov.ua

Nanoparticle-Mediated Synthesis

The use of nanoparticles in the synthesis of phenothiazine derivatives represents an emerging area of interest, aiming to enhance reaction efficiency and yield. researchgate.net While direct nanoparticle-mediated synthesis of this compound is not extensively documented, the broader application of nanoparticles in synthesizing phenothiazine compounds suggests potential pathways. researchgate.net For instance, nanoparticle catalysts can facilitate the key bond-forming reactions in the synthesis of the phenothiazine core, which is a precursor to this compound.

Nanodelivery systems are also being explored to improve the bioavailability of phenothiazine compounds. mdpi.com Techniques such as solid lipid nanoparticles (SLN) and lipid-coated nanocapsules have been shown to increase the solubility and stability of related phytochemicals. mdpi.com This approach could be adapted for this compound to enhance its delivery and efficacy in biological systems. mdpi.com

Combinatorial Synthesis Approaches

Combinatorial chemistry has been employed to generate libraries of phenothiazine derivatives for screening purposes. epo.orgnih.gov This high-throughput approach allows for the rapid synthesis of a large number of structurally related compounds, facilitating the exploration of structure-activity relationships. researchgate.net

One notable application of combinatorial synthesis involves the reductive amination of a suitable amine with an aldehyde or ketone. epo.org This method has been used to prepare a large number of phenothiazine compounds, which were then characterized by mass spectrometry. epo.org Although yields were not always reported, this approach demonstrates the feasibility of creating diverse phenothiazine libraries. epo.org For example, tubacin, a selective inhibitor of histone deacetylase 6 (HDAC6), was identified through combinatorial chemistry methods. nih.gov

Targeted Derivatization Strategies for this compound Analogues

N-10 Carbonyl Amide and Carbamate Modifications

The nitrogen atom at the 10-position of the phenothiazine ring is a key site for chemical modification. mdpi.com A variety of N-10 carbonyl amides and carbamates have been synthesized by replacing the hydrogen atom on the phenothiazine nitrogen. mdpi.comresearchgate.net These modifications are often pursued to explore the therapeutic potential of the resulting compounds. mdpi.com

The synthesis of novel phenothiazine-10-carboxamides has been achieved by reacting intermediate PTZ 10-yl acyl chlorides with various alkylamines. nih.govacs.org This approach has yielded a large number of new derivatives that have been screened for various biological activities. nih.govacs.org Studies have shown that N-10 substituted phenothiazines can exhibit potent biological effects. For example, certain N-10-carbonyl derivatives of phenothiazine have been investigated for their ability to inhibit butyrylcholinesterase. nih.gov

Table 1: Examples of N-10 Carbonyl Modified Phenothiazine Derivatives

CompoundModificationReference
N-(3-methyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamideN-10 carboxamide with a triazole moiety nih.gov
N-[2-(N′,N′-diisopropylamino)ethyl]-10H-phenothiazine-10-carboxamideN-10 carboxamide with a diisopropylaminoethyl group nih.gov
Anthracen-9-yl(10H-phenothiazine-10-yl) methanoneN-10 carbonyl with an anthracene (B1667546) moiety nih.gov

Selective Alkylation by Reductive Amination for Substituted Diamines

Reductive amination is a powerful tool for the selective alkylation of phenothiazine derivatives. This method has been successfully used to prepare substituted 10H-phenothiazine-3,7-diamine compounds. google.comgoogle.comwipo.int The process involves reacting an unsubstituted diamine with an aldehyde or ketone under reductive amination conditions. google.comgoogle.comwipo.int

A key advantage of this method is its selectivity. The alkylation preferentially occurs at the pendant amino groups at the 3- and 7-positions of the phenothiazine ring, with minimal alkylation at the bridging amino group at the 10-position. epo.orggoogle.comgoogle.com This selectivity allows for the controlled synthesis of di-alkylated products at the 3- and 7-positions. epo.org The use of reducing agents like sodium triacetoxyborohydride (B8407120) is common in these reactions. epo.org

Introduction of Side Chains (e.g., Schiff Bases, Pyrrolidine, Alkyl/Aryl Substituents)

The introduction of various side chains onto the phenothiazine scaffold allows for the fine-tuning of its chemical and biological properties.

Schiff Bases: Phenothiazine derivatives containing Schiff bases have been synthesized. For example, N′-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazides are prepared through the condensation of 10-alkyl-10H-phenothiazine-3-carbaldehyde with different heterocyclic acetohydrazides. researchgate.net Ultrasound irradiation has been shown to improve the reaction rates and yields of these syntheses compared to conventional methods. researchgate.net

Pyrrolidine: 4,7-dipyrrolidinyl-1,10-phenanthrolines have been synthesized from 4,7-dichloro-1,10-phenanthrolines via a microwave-assisted nucleophilic aromatic substitution with an excess of pyrrolidine. mdpi.com

Alkyl/Aryl Substituents: Alkylation of the nitrogen atom of the phenothiazine ring is a common strategy. researchgate.net Suzuki-Miyaura cross-coupling reactions are also employed to introduce aryl substituents at various positions on the phenothiazine core, leading to the synthesis of novel derivatives. researchgate.netresearchgate.net

Conjugation with Biologically Relevant Moieties (e.g., Amino Acids, PEGylation)

To enhance the therapeutic properties of this compound, it can be conjugated with various biologically relevant molecules.

Amino Acids: Phenothiazine derivatives have been conjugated with amino acids like cysteine, methionine, serine, and valine. mdpi.com These conjugations can be designed to create compounds that interact with specific biological targets. mdpi.com For example, a single-electron oxidation of a phenothiazine derivative can generate a nitrogen radical that selectively adds to the ortho-position of a tyrosine residue. rsc.org

Structure Activity Relationship Sar and Structural Determinants of Phenothiazine 10 Carboxamide Bioactivity

Positional and Substituent Effects on Phenothiazine-10-carboxamide Bioactivity

The substituent at the 2-position of the phenothiazine (B1677639) ring plays a pivotal role in defining the potency and nature of the biological activity. if-pan.krakow.plbrieflands.com The introduction of an electron-withdrawing group at this position is a well-established strategy for enhancing the pharmacological effects of phenothiazine derivatives. researchgate.netconicet.gov.ar For instance, the presence of groups such as chlorine (-Cl), trifluoromethyl (-CF3), or sulfonamide (-SO2NR2) has been shown to intensify antipsychotic activity. if-pan.krakow.pl The order of efficacy for antipsychotic action is often ranked as -SO2NR2 > -CF3 > -CO-CH3 > -Cl. if-pan.krakow.pl

In the context of anticancer and multidrug resistance (MDR) reversing activities, hydrophobic and electron-withdrawing substituents like -CF3 and -Cl at the 2-position increase potency. researchgate.net Conversely, the presence of an electron-donating group like a hydroxyl (-OH) group tends to decrease potency. researchgate.net For antifungal activity, the presence of an electron-withdrawing group at the 2-position is also considered essential. conicet.gov.ar The specific nature of the substituent is critical; for example, in some derivatives, a chlorine atom at the 2-position was associated with the highest cytotoxic effects against liver cancer cell lines. acs.orgnih.gov Other substitutions, such as a methoxy (B1213986) group (-OCH3), are also explored to modify properties like lipophilicity and interaction with biological targets. ontosight.aiontosight.ai

Substituent at 2-PositionObserved Effect on BioactivityPrimary Activity InfluencedReference
-Cl (Chlorine)Increases potency, enhances cytotoxicity.Antipsychotic, Anti-MDR, Cytotoxic, Antifungal acs.org, nih.gov, researchgate.net, if-pan.krakow.pl, conicet.gov.ar
-CF3 (Trifluoromethyl)Increases hydrophobicity and potency.Antipsychotic, Anti-MDR researchgate.net, if-pan.krakow.pl
-SO2NR2 (Sulfonamide)Intensifies activity, considered highly potent.Antipsychotic if-pan.krakow.pl
-OCH3 (Methoxy)Affects lipophilicity and target interaction.General Bioactivity ontosight.ai, ontosight.ai
-OH (Hydroxyl)Decreases potency.Anti-MDR, Antiproliferative researchgate.net

The N-10 position of the phenothiazine ring is a critical site for substitution, and the nature of the group attached here profoundly influences the compound's properties. In the specific class of phenothiazine-10-carboxamides, a carboxamide group is attached at this position, which in turn is often substituted with an aminoalkyl side chain. ontosight.aiontosight.aiontosight.ai This side chain is fundamentally important for many of the observed biological activities. if-pan.krakow.plresearchgate.net

While many therapeutically active phenothiazines feature a side chain at N-10, some studies have highlighted that for certain activities, such as potent antioxidant and lipid peroxidation inhibition, the absence of a substitution at N-10 is required. core.ac.uk Methylation at the N-10 position, for instance, has been reported to render the compound markedly less active as an antioxidant. core.ac.uk However, for neuroleptic, anticancer, and MDR-reversing activities, the presence and structure of the N-10 side chain are indispensable. if-pan.krakow.pl The carboxamide linkage itself, as the defining feature of this compound class, serves as the anchor point for the side chain that interacts with various biological targets. ontosight.ai

The length of the alkyl chain that connects the N-10 position of the phenothiazine core to the terminal amino group is a crucial determinant of bioactivity. if-pan.krakow.plbrieflands.com A propyl, or three-carbon, alkyl connector is a common structural feature in many active neuroleptic phenothiazines, determining their function as dopamine (B1211576) receptor antagonists. if-pan.krakow.plnih.gov

For activities such as reversing multidrug resistance and antiproliferative effects, a four-carbon alkyl bridge is often found to be superior to a two- or three-carbon one. if-pan.krakow.plresearchgate.net Studies on chemosensitizing activity in P. falciparum also revealed that analogues with four-carbon side chains exhibited superior activity, and elongation of the alkyl side chain generally retained or improved activity. acs.org Research on farnesyltransferase (FTase) inhibitors showed that a shorter carbon chain between the phenothiazine nitrogen and an amide group led to a decrease in inhibitory activity. mdpi.com The composition of the chain is also significant; for instance, the introduction of a carbonyl group as part of the carboxamide at N-10 is a key modification for creating derivatives with cholinesterase activity. acs.orgnih.gov

Side Chain Length (No. of Carbons)Observed Effect on BioactivityPrimary Activity InfluencedReference
2 CarbonsGenerally less potent than longer chains.Anti-MDR, Antiproliferative researchgate.net
3 Carbons (Propyl)Determines neuroleptic (antipsychotic) activity.Antipsychotic if-pan.krakow.pl, nih.gov
4 CarbonsOften optimal for potency; superior to shorter chains.Anti-MDR, Antiproliferative, Chemosensitizing researchgate.net, acs.org, if-pan.krakow.pl
4-6 CarbonsEffective chain length for certain activities.Antimalarial (resistance modulation) mdpi.com

Role of the N-10 Position and its Substitutions

Structural Features of Terminal Amino Groups

The terminal amino group at the end of the N-10 side chain significantly influences pharmacological potency. researchgate.net The type of amine—whether it is a primary, secondary, or tertiary amine, and whether it is part of a cyclic or non-cyclic structure—affects the compound's interaction with its biological targets. researchgate.netacs.org

For anti-MDR activity, compounds with tertiary amines have been found to be more effective than those with secondary or primary amines. researchgate.net Furthermore, the steric tolerance at the terminal amino function can be limited; a dramatic loss of modulating activity is observed as the size of the substituent at the amino group increases. acs.org

The nature of the ring in cyclic amines is also a key factor. A piperazinyl amine is often more potent than a noncyclic amino group for antiproliferative and anti-MDR activities. researchgate.net In contrast, for inhibiting protein kinase C (PKC), primary amines and unsubstituted piperazines in the side chain were found to be important. if-pan.krakow.pl The choice of the terminal amine, such as a pyrrolidinyl group, can be part of an optimized structure for creating potent modulators. acs.org

Molecular Features Governing Specific Pharmacological Actions

The specific combination of structural features across the this compound molecule dictates its targeted pharmacological action. The determinants for one type of activity, such as cytotoxicity, may differ from those required for another, like neuroleptic action.

The cytotoxic activity of this compound derivatives against cancer cells is governed by a complex interplay between substitutions on the phenothiazine ring (R1), the composition of the side chain, and the nature of the terminal amino group (R2). acs.orgnih.gov Research has shown that the effects of R1 and R2 substitutions are interdependent. acs.orgnih.gov

Key determinants for high cytotoxic effects include:

2-Position Substitution : The presence of a chloro (-Cl) group at the 2-position has been highlighted in derivatives with the highest cytotoxic effects against liver cancer cell lines. acs.orgnih.gov

Side Chain Length : The length of the linker chain has been identified as a significant factor influencing cytotoxicity. acs.orgnih.gov

Terminal Group : The structure of the terminal group (R2) is critical. For example, in one study, intermediary compounds with specific chloro-additions on the R2 side chain, combined with a short linker, exhibited the most potent cytotoxic effects. acs.orgnih.gov

Enhancers of Antioxidant Activity

The phenothiazine nucleus is a well-established antioxidant scaffold, and the addition of a carboxamide group at the N-10 position can give rise to potent antioxidant molecules. nih.govontosight.ainih.gov The antioxidant properties are generally attributed to the redox-active phenothiazine core, which can trap reactive oxygen species (ROS). researchgate.net Research has demonstrated that specific structural modifications can further enhance this activity.

An unbiased screening of N10-carbonyl-substituted phenothiazines identified a subset of molecules with unexpectedly high potency in preventing lipid peroxidation. nih.govcore.ac.uk A key finding is that substitution at the N-10 position of the phenothiazine ring, particularly with a carbonyl-containing moiety, is not detrimental and can, in fact, produce highly active compounds. nih.govcore.ac.uk This contrasts with earlier studies on other phenothiazine derivatives, which suggested that an unsubstituted N-10 position was necessary for potent activity. nih.govcore.ac.uk

One exemplary compound, N‐(3,5‐dimethyl‐4H‐1,2,4‐triazol‐4‐yl)‐10H‐phenothiazine‐10‐carboxamide (DT-PTZ-C), was found to be 30 to 100 times more potent than the standard vitamin E analog, Trolox, in protecting hippocampal slice cultures from oxidative damage. nih.govnih.gov Further studies indicate that the presence of electron-donating groups on the phenothiazine ring can enhance antioxidant activity. researchgate.net The incorporation of azine groups into the phenothiazine system has also been shown to enhance antioxidant effects. researchgate.net

Table 1: SAR of this compound Derivatives as Antioxidants

Compound/Derivative ClassStructural ModificationKey FindingCitation(s)
N10-carbonyl-substituted phenothiazinesAddition of a carbonyl-linked group at the N-10 position.Can produce highly potent antioxidants, contrary to previous assumptions about N-10 substitution. nih.govcore.ac.uk
DT-PTZ-CN-10 carboxamide linked to a dimethyl-triazole ring.Displayed 30-100 fold higher potency than Trolox in inhibiting oxidative damage. nih.govcore.ac.uknih.gov
General Phenothiazine DerivativesPresence of electron-donating groups on the phenothiazine ring system.Generally enhances antioxidant activity. researchgate.net
Azine-Phenothiazine HybridsIncorporation of azine rings into the phenothiazine structure.Shown to enhance free radical scavenging activity. researchgate.net

Modulators of Ferroptosis Inhibition

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. researchgate.netnih.gov Consequently, the potent antioxidant and lipid peroxidation-inhibiting properties of this compound derivatives make them effective modulators of ferroptosis. nih.govnih.gov These compounds function as radical-trapping antioxidants within biological membranes, which is a key mechanism for suppressing ferroptosis. researchgate.netresearchgate.netacs.org

Structure-activity relationship studies have revealed specific determinants for anti-ferroptotic activity. While N-10 carbonyl substitutions are beneficial, other N-10 modifications, such as with alkyl or aryl groups, have been found to reduce antiferroptotic activity. nih.govresearchgate.net Conversely, chemical modification at the C-2 position of the phenothiazine ring can lead to an increase in the compound's anti-ferroptotic potential. researchgate.net

In an effort to optimize lead compounds, researchers identified that a potent phenothiazine-based ferroptosis inhibitor had undesirable hERG binding affinity. nih.gov Through SAR-guided modifications, a new series of 2-vinyl-10H-phenothiazine derivatives was developed. nih.gov This led to the discovery of compound 7j, which maintained exceptionally high ferroptosis inhibitory activity (EC50 = 0.001 µM) while significantly reducing hERG inhibition, highlighting how targeted structural changes can refine the bioactivity profile. nih.gov

Table 2: Structural Determinants of Ferroptosis Inhibition

Structural Feature/ModificationEffect on Ferroptosis InhibitionMechanismCitation(s)
N-10 Carbonyl SubstitutionPotent InhibitionActs as a radical-trapping antioxidant, preventing lipid peroxidation which is a key driver of ferroptosis. nih.govcore.ac.uknih.gov
N-10 Alkyl/Aryl SubstitutionReduced ActivityThe specific nature of the N-10 substituent is critical; simple alkyl/aryl groups are less effective than specific carbonyl derivatives. researchgate.net
C-2 Position SubstitutionIncreased ActivityModification at this position enhances the anti-ferroptotic potential. researchgate.net
2-vinyl-10H-phenothiazine scaffoldMaintained Potency, Improved ProfileAn optimized structure (compound 7j) kept high anti-ferroptotic activity while minimizing off-target hERG effects. nih.gov

Cholinesterase Inhibitory Determinants

This compound derivatives have been investigated as inhibitors of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets in the management of neurodegenerative diseases like Alzheimer's. nih.govnih.govnih.gov The structural features of these compounds determine their potency and selectivity for each enzyme, which have differently sized active site gorges. nih.gov

A study of a series of N-carbonyl phenothiazine derivatives revealed two distinct mechanisms of inhibition. nih.gov

For Acetylcholinesterase (AChE): Some derivatives were found to inhibit AChE through a mechanism involving an interaction between the compound's carbonyl group and the enzyme's active site gorge. This inhibition is highly dependent on the size of the derivative; it disappears when the molecular volume of the compound exceeds the estimated volume of the AChE active site gorge. nih.gov

For Butyrylcholinesterase (BuChE): In contrast, BuChE has a much larger active site gorge. For this enzyme, inhibitory activity was found to increase directly with the molecular volume of the phenothiazine derivative. nih.gov This suggests that molecular volume is a key parameter for achieving potent and specific BuChE inhibition with this class of compounds. nih.gov

These findings indicate that the N-10 carboxamide structure is a versatile scaffold that can be tailored to selectively target different cholinesterases by carefully modulating the size and chemical nature of the substituents. nih.govnih.gov Further research has identified specific novel phenothiazine-10-carboxamides with significant cholinesterase modulatory effects. acs.orgnih.govnih.gov

Table 3: Determinants of Cholinesterase Inhibition by Phenothiazine-10-carboxamides

Enzyme TargetKey Structural DeterminantMechanism of InhibitionCitation(s)
Acetylcholinesterase (AChE)Carbonyl Group & Molecular VolumeInhibition involves carbonyl interaction within the active site. Activity is lost if the molecule is too large to fit in the narrow gorge. nih.gov
Butyrylcholinesterase (BuChE)Molecular VolumeInhibition potency increases with the molecular volume of the derivative, which can better occupy the larger active site gorge. nih.gov
General CholinesterasesN-10 Carbonyl MoietyThe 10-carbonyl structure is a key feature in designing derivatives with cholinesterase inhibitory activity. nih.govacs.org

Advanced Spectroscopic and Analytical Characterization of Phenothiazine 10 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For phenothiazine-10-carboxamide derivatives, ¹H-NMR and ¹³C-NMR are fundamental in assigning the protons and carbons within the molecule.

¹H-NMR and ¹³C-NMR Analysis

The proton and carbon NMR spectra of this compound derivatives exhibit characteristic signals that can be assigned to the phenothiazine (B1677639) core, the carboxamide group, and any substituents.

In a study of N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide, the experimental ¹H-NMR and ¹³C-NMR data were compared with theoretical predictions. researchgate.net The synthesis and characterization of a series of novel phenothiazine-10-carboxamides involved the determination of their ¹H NMR and ¹³C NMR spectra. nih.govacs.org For instance, the ¹³C NMR spectra of compounds 17 and 25 in one study revealed carbon-fluorine couplings with a frequency of 243 Hz, appearing around 160–163 ppm. nih.gov

The chemical shifts in ¹³C NMR spectra typically fall within specific ranges for different types of carbon atoms, such as those in alkanes, alkenes, aromatic rings, and carbonyl groups. oregonstate.edu For example, the carbonyl carbon of a carboxamide generally appears in the range of 165-190 ppm. oregonstate.edu

Below are representative data tables for this compound derivatives, showcasing typical chemical shifts.

Table 1: Representative ¹H-NMR Spectral Data for a this compound Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons6.59-8.00Multiplet-
NH Proton9.5Singlet-
CH₂ (next to N)3.59Doublet7.2
CH₃2.33Singlet-

Note: Data is illustrative and based on reported values for various phenothiazine derivatives. mdpi.com

Table 2: Representative ¹³C-NMR Spectral Data for a this compound Derivative

Carbon Chemical Shift (δ, ppm)
Aromatic Carbons114.6-142.6
Carbonyl Carbon (C=O)168.8
Aliphatic Carbons19.5-61.1

Note: Data is illustrative and based on reported values for various phenothiazine derivatives. mdpi.com

Multinuclear NMR (e.g., ¹⁵N CP/MAS NMR)

Multinuclear NMR, such as ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, provides deeper insights into the electronic environment of nitrogen atoms within the molecule. This technique is particularly useful for solid-state analysis and can help differentiate between different nitrogen environments, such as those in the phenothiazine ring and the carboxamide group. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI+)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like many phenothiazine derivatives. In the positive ion mode (ESI+), the molecule is typically protonated to form the [M+H]⁺ ion. The synthesis and characterization of numerous novel phenothiazine-10-carboxamides have been confirmed using ESI-MS to determine their molecular mass. nih.govacs.org For example, in the analysis of novel phenothiazine/donepezil-like hybrids, ESI-MS was used to identify the protonated molecular ion [M+H]⁺. mdpi.com The fragmentation patterns of phenothiazine derivatives in ESI-MS often involve cleavage of the side chain. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is a critical step in the confirmation of a newly synthesized molecule's identity. Several studies on phenothiazine derivatives have utilized HRMS to confirm the elemental composition of the synthesized compounds. mdpi.comresearchgate.net For example, for N-((1-benzylpiperidin-4-yl)methyl)-10H-phenothiazine-2-carboxamide, the calculated mass was compared to the found mass to confirm its composition. mdpi.com

Table 3: Representative HRMS Data for a Phenothiazine Derivative

Compound Formula Calculated Mass [M-H]⁻ Found Mass
10H-phenothiazine-2-carboxylic AcidC₁₃H₉NO₂S242.0281242.0278

Note: Data from a study on a related phenothiazine derivative. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While ESI-MS is more common for many phenothiazine derivatives due to their polarity and thermal lability, GC-MS can be employed for more volatile or derivatized analogues. mdpi.com The use of GC-MS has been reported in the characterization of various heterocyclic compounds, including derivatives of 1,10-phenanthroline, which shares some structural similarities with the phenothiazine core. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical tool for elucidating the structural features of molecules by examining the vibrations of their constituent atoms.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. In this compound derivatives, characteristic absorption bands confirm the presence of specific structural motifs. For instance, studies on N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide (BPC) have provided detailed vibrational data. researchgate.net The IR spectrum of phenothiazine itself shows characteristic peaks, and the introduction of a carboxamide group at the N-10 position leads to new, identifiable bands. researchgate.netnist.govchemicalbook.com

Apparent changes in the ordering of alkanethiolate chains have been observed with infrared spectroscopy in solutions of Monolayer-Protected Au Clusters (MPCs) where phenothiazine moieties have been incorporated into the monolayer. nih.gov For example, the IR spectrum of 2-methyl-1-ethyl-1H-pyrido[3,2,1-k,l]phenothiazine indicates the absence of a free N-H group absorption and the presence of an olefin bond absorption band at 1680 cm⁻¹. nih.gov It also shows bands at 740 and 790 cm⁻¹ (indicative of a 1,2,3-substituted benzene (B151609) ring) and 755 cm⁻¹ (for a 1,2-substituted benzene ring). nih.gov

Table 1: Key IR Spectral Data for a Phenothiazine Derivative (BPC)

Functional Group Wavenumber (cm⁻¹) Description
N-H ~3400 Stretching vibration of the amine group
C=O ~1680 Stretching vibration of the carbonyl group in the carboxamide
C-N ~1350 Stretching vibration of the carbon-nitrogen bond
C-S-C ~750 Vibration of the thiophenazine ring
Aromatic C-H ~3100-3000 Stretching vibrations of aromatic C-H bonds

Data derived from studies on N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide. researchgate.net

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional atomic arrangement of crystalline solids.

The structural determination of crystalline materials through SC-XRD is essential for understanding their properties. uhu-ciqso.es This method offers detailed insights into the internal lattice, including unit cell dimensions and the specifics of site-ordering. uhu-ciqso.es

Table 2: Crystallographic Data for a Phenothiazine Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P2₁/n
a (Å) 10.123
b (Å) 15.456
c (Å) 20.789
β (°) 95.12

Electrochemical Analysis Methods

Electrochemical methods are employed to study the redox properties of molecules, providing insights into their electron transfer capabilities.

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of chemical species. mdpi.com For phenothiazine derivatives, CV studies have revealed their electron-donating nature. rsc.org The oxidation of phenothiazine derivatives often occurs at the sulfur atom, leading to the formation of a radical cation. mdpi.comnih.gov Repeated scans in cyclic voltammetry have shown that some phenothiazine-based electroactive compounds exhibit reversible oxidation. researchgate.net

Studies on phenothiazine-functionalized monolayer-protected gold clusters have shown that the phenothiazine units are electroactive in rapid, successive one-electron reactions. nih.gov The cyclic voltammetry of 10-methylphenothiazine (B72558) has also been studied in the context of lithium metal batteries. researchgate.net

Voltammetry has been utilized to study the patterns of electroreduction of oxygen and its radicals in the presence of phenothiazine derivatives. nih.govdntb.gov.uaresearchgate.netmdpi.com These studies are relevant for assessing the antioxidant activity of these compounds, as they can interact with and reduce oxygen species. nih.govmdpi.com In these experiments, the reduction current of the electroreduction of O₂ is diminished in the presence of phenothiazine compounds, indicating their antioxidant activity. nih.govmdpi.com

The mechanism of oxygen electroreduction in the presence of phenothiazines has been investigated by studying the effect of the potential sweep rate on the current and potential of the oxygen reduction signal. mdpi.com The peak current of O₂ electroreduction in the presence of phenothiazine increases, and the peak potential shifts to more negative values as the potential scan rate increases. mdpi.com

Table 3: Electrochemical Properties of Phenothiazine Derivatives

Compound Oxidation Potential (V vs. reference) Redox Process
Phenothiazine Derivative 1 +0.8 Reversible one-electron oxidation
Phenothiazine Derivative 2 +1.2 Irreversible oxidation

Note: Specific potential values are highly dependent on the derivative and experimental conditions. This table provides a general representation.

On-line Electrochemical Conversion Studies (LC/Electrochemistry/MS, LC/Electrochemistry/Fluorescence)

The hyphenation of liquid chromatography (LC) with on-line electrochemical (EC) conversion, followed by detection via mass spectrometry (MS) or fluorescence (FL), provides a powerful tool for analyzing phenothiazine derivatives. nih.gov This approach allows for the investigation of redox behavior and the simulation of metabolic oxidation reactions. scilit.com

In this configuration, this compound, after separation by an LC column, would be introduced into an electrochemical cell, often containing a porous glassy carbon electrode. nih.gov Within the cell, the molecule undergoes controlled oxidation. The electrochemical oxidation of the phenothiazine core is a well-documented process. researchgate.net The initial step involves a one-electron oxidation at the heterocyclic nitrogen atom to form a radical cation. researchgate.netresearchgate.net This species can be further oxidized. A second oxidation step typically occurs at the sulfur atom, leading to the formation of a dication, which subsequently converts to the corresponding sulfoxide. researchgate.netmdpi.com

The resulting oxidized products are then detected downstream.

LC/Electrochemistry/MS: This technique is used to identify the structure of the electrochemically generated products. nih.gov The mass spectrometer detects the mass-to-charge ratio of the parent compound and its oxidized forms, confirming the conversion pathway. For this compound, this would involve monitoring the masses corresponding to the radical cation and the sulfoxide.

LC/Electrochemistry/Fluorescence: A key advantage of this method is the enhanced detection sensitivity for phenothiazine derivatives. nih.gov While many phenothiazines exhibit weak native fluorescence, their oxidized products, particularly the sulfoxides, are often strongly fluorescent. nih.govscilit.com The on-line electrochemical conversion effectively transforms the weakly fluorescent analyte into a highly fluorescent product, significantly lowering the limits of detection and quantification. nih.govscilit.com For phenothiazine derivatives, detection limits can be in the range of 5 x 10⁻⁹ to 4 x 10⁻⁸ mol/L. nih.gov

The expected electrochemical conversion products of this compound are summarized in the table below.

AnalyteConversion ProductDetection Method
This compoundThis compound radical cationMass Spectrometry (MS)
This compoundThis compound S-oxideMass Spectrometry (MS), Fluorescence (FL)

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, or UV-Visible spectroscopy, is a fundamental technique used to study the electronic properties of molecules like this compound. researchgate.net The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The resulting spectrum provides insights into the molecular structure and electron delocalization.

For phenothiazine-based systems, the UV-Vis spectrum is typically characterized by two main absorption regions. acs.org

π–π* Transitions: An intense absorption band is generally observed in the ultraviolet region, often around 300 nm. acs.org This peak is attributed to π–π* electronic transitions within the aromatic rings of the phenothiazine core. acs.org

Intramolecular Charge Transfer (ICT): A second, broader absorption band appears at longer wavelengths, typically in the visible region between 400 and 500 nm. acs.org This band corresponds to an intramolecular charge transfer (ICT) from the electron-rich phenothiazine donor system to an electron-acceptor part of the molecule. acs.org The electron-donating character of the phenothiazine ring, with its electron-rich sulfur and nitrogen atoms, facilitates this charge transfer. lew.ro

The electronic properties and absorption maxima can be influenced by the solvent polarity and the specific substituents attached to the phenothiazine ring. acs.org Theoretical studies using Density Functional Theory (DFT) are often employed to complement experimental UV-Vis data and to analyze the frontier molecular orbitals (HOMO and LUMO) that are involved in these electronic transitions. researchgate.netvicas.org

A summary of typical absorption data for related phenothiazine systems is provided below.

Transition TypeTypical Wavelength (λmax) RangeRegion
π–π*~300 nmUltraviolet
Intramolecular Charge Transfer (ICT)400 - 500 nmVisible

Elemental Analysis

Elemental analysis is a cornerstone analytical technique for the characterization of newly synthesized compounds, including this compound and its derivatives. acs.orgnih.gov Its primary purpose is to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) present in a pure sample.

The experimental results, or "found" values, are compared against the theoretical percentages calculated from the compound's molecular formula. A close agreement between the found and theoretical values, typically within ±0.4%, serves as crucial evidence for the sample's purity and confirms its elemental composition and, by extension, its molecular formula. acs.org For this compound, the molecular formula is C₁₃H₁₀N₂OS.

The theoretical elemental composition for this compound is presented in the following table.

ElementSymbolAtomic MassMolar Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.011156.14364.98
HydrogenH1.00810.0804.20
NitrogenN14.00728.01411.66
OxygenO15.99915.9996.66
SulfurS32.0632.0613.35
Total 240.296 100.00

Computational Chemistry and Cheminformatics in Phenothiazine 10 Carboxamide Research

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the intricate world of molecular structure and electronics. These calculations can predict a wide array of molecular properties with a high degree of accuracy, from the fundamental geometry of a molecule to its complex electronic behavior. For phenothiazine-10-carboxamide derivatives, these methods have been pivotal in understanding their inherent characteristics.

At the heart of many computational studies lies Density Functional Theory (DFT), a robust method for determining the electronic structure of molecules. researchgate.net A primary application of DFT is geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. github.io For derivatives of this compound, such as N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide (BPC), DFT calculations, often utilizing the B3LYP functional with a 6–31G++(d,p) basis set, are employed to determine the optimized molecular geometry. researchgate.net This process is crucial as the geometric parameters, including bond lengths and angles, form the foundation for all other subsequent computational analyses. researchgate.netmdpi.com The accuracy of these optimized structures is often validated by comparing them with experimental data, such as that obtained from X-ray diffraction, where available. mdpi.com The non-planar "butterfly" structure, characteristic of the phenothiazine (B1677639) core, is a key feature that is accurately captured by these DFT optimizations. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for a Phenothiazine Derivative

The following is an example table based on typical findings for phenothiazine derivatives. Actual values can vary based on the specific derivative and computational level of theory.

Parameter Bond/Angle Calculated Value (DFT/B3LYP)
Bond Length C-S (thiazine ring) ~1.77 Å
Bond Length C-N (thiazine ring) ~1.42 Å
Bond Length C=O (carboxamide) ~1.23 Å
Bond Angle C-S-C (thiazine ring) ~98°
Bond Angle C-N-C (thiazine ring) ~125°

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nanobioletters.comacs.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine core, while the LUMO distribution can vary depending on the substituents attached to the carboxamide group. nih.gov This distribution highlights the charge transfer characteristics of the molecule. nih.gov Time-Dependent DFT (TD-DFT) calculations are often used to correlate the HOMO-LUMO gap with the electronic absorption spectra (UV-Vis) of the compound. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Energies for a Phenothiazine Derivative

Illustrative data for a phenothiazine derivative. Specific values are dependent on the molecule and computational method.

Parameter Energy (eV)
HOMO Energy -4.89
LUMO Energy -0.32

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color-coded scheme. uni-muenchen.de Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential.

In this compound derivatives, the MEP analysis reveals that the electronegative oxygen atom of the carboxamide group is a site of high negative potential, making it a likely center for electrophilic interactions. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amide group often exhibit positive potential, indicating their role as potential hydrogen bond donors. researchgate.net This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in biological recognition processes. researchgate.net

To gain a more quantitative understanding of local reactivity, Fukui function analysis is employed. researchgate.net This method, derived from DFT, helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. uchile.cl

By calculating the condensed Fukui functions for each atom, one can pinpoint the specific atoms that are most likely to donate or accept electrons. researchgate.net For instance, in studies of phenothiazine derivatives, Fukui analysis has been used to identify the atoms most susceptible to electrophilic and nucleophilic attack, providing a more detailed picture of reactivity than MEP analysis alone. researchgate.netresearchgate.net These results are often in good agreement with the qualitative predictions from MEP maps.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding and electron localization in a molecule. researchgate.netjussieu.fr ELF analysis is particularly useful for visualizing regions of high electron pair probability, which correspond to core electrons, covalent bonds, and lone pairs. jussieu.fr The ELF is a scalar function that takes values between 0 and 1, where values close to 1 indicate a high degree of electron localization. jussieu.fr

LOL analysis, similar to ELF, is used to describe molecular bonding and structure by identifying regions where orbitals are localized. researchgate.netnih.gov In the study of this compound derivatives, ELF and LOL analyses help in understanding the distribution of localized and delocalized electrons, offering a clearer picture of the chemical bonding within the molecule. researchgate.netresearchgate.net For example, these analyses can distinguish the covalent bonds within the aromatic rings and the lone pairs on the heteroatoms. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful technique used to study chemical bonding, charge delocalization, and intramolecular interactions. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.dewisc.edu This provides a chemically intuitive picture of the electronic structure.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. wisc.edu These interactions, often represented as stabilization energies (E(2)), indicate the extent of charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. acs.orgwisc.edu In this compound systems, NBO analysis is used to investigate hyperconjugative interactions and the intramolecular charge transfer that contributes to the molecule's stability. researchgate.netgrafiati.com For instance, interactions between the lone pairs of the nitrogen and sulfur atoms and the antibonding orbitals of adjacent bonds can be quantified, providing insight into the electronic communication within the phenothiazine core and with its substituents. grafiati.com

Electron Localization Function and Localized Orbital Locator Analysis

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding the interaction between this compound derivatives (the ligands) and their biological targets, typically proteins.

Ligand-Protein Interaction Prediction (e.g., AutoDock Vina)

AutoDock Vina, a widely used open-source program for molecular docking, has been employed to predict the binding affinities and interaction patterns of this compound derivatives with various protein targets. biotech-asia.orglabo-code.com For instance, in studies targeting the anti-apoptotic protein BCL-2, molecular docking simulations with AutoDock Vina were performed to understand the binding modes of phenothiazine compounds. frontiersin.org These simulations help in identifying key amino acid residues within the protein's binding site that interact with the ligand. The analysis of these interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, provides a structural basis for the observed biological activity. tandfonline.comrsc.org

In one study, various phenothiazine derivatives were docked into the human synaptic GABA-A receptor (PDB ID: 6D6U) using AutoDock Vina 1.2.0. biotech-asia.org The docking scores, which represent the binding affinity, indicated the potency of these derivatives to bind to the receptor, with more negative values suggesting stronger binding. biotech-asia.org Another study utilized AutoDock Vina to investigate the interactions between phenothiazine derivatives and the BCL-2 protein, revealing that the thiazine (B8601807) nucleus of the ligands played a crucial role in the interaction. frontiersin.org

The predictive power of docking is validated through a process called redocking, where a known ligand is extracted from a crystal structure and then docked back into the protein's binding site. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose indicates that the docking protocol can reliably reproduce the experimental binding mode. frontiersin.org

Table 1: Examples of Molecular Docking Studies on Phenothiazine Derivatives

Derivative ClassProtein TargetSoftwareKey Findings
Phenothiazine derivativesHuman synaptic GABA-A receptorAutoDock Vina 1.2.0Docking scores indicated potent binding to the receptor. biotech-asia.org
Phenothiazine compoundsBCL-2 proteinAutoDock Vina 1.5.7Thiazine nucleus is crucial for interaction; identified key interacting amino acid residues. frontiersin.org
Phenothiazinyltetrahydropyrimidine carboxamideBCL-2 proteinNot specifiedBinding energy of -8.84 Kcal/mol, involving van der Waals interactions, hydrogen bonds, and π-π stacking. tandfonline.com
2-(E)-(N-(azobenzyl)-4-iminoethan-1-yl)-10H-phenothiazinesTyrosine kinase (2J9M)Not specifiedHydrogen bonds via the amide group and van der Waals interactions were observed, with the keto group being vital. tandfonline.com

This table is for illustrative purposes and synthesizes findings from multiple sources.

In Silico Target Search and Screening

In silico target screening, also known as target fishing or reverse docking, is a computational strategy used to identify potential biological targets for a given compound. nih.govacs.org This approach is particularly valuable for repurposing existing drugs or for understanding the polypharmacology (the ability of a drug to interact with multiple targets) of novel compounds like phenothiazine-10-carboxamides.

One study synthesized a series of novel phenothiazine-10-carboxamides and utilized in silico target screening to identify cholinesterases as common targets. nih.govacs.org This computational prediction was subsequently validated by in vitro and in vivo experiments, which showed that some of the synthesized compounds indeed modulated cholinesterase activity. nih.govacs.org

Virtual screening is another powerful technique where large libraries of compounds are computationally docked against a specific protein target to identify potential hits. nih.govresearchgate.net For example, a virtual screening of thousands of phenothiazine derivatives from databases like ZINC15 and PubChem was performed against the trypanothione (B104310) reductase (TR) of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.net This screening identified several compounds with higher predicted binding affinities than the natural substrate, and subsequent experimental testing confirmed the inhibitory activity of selected hits. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wisdomlib.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization.

Several QSAR studies have been conducted on phenothiazine derivatives to understand the structural requirements for various biological activities, such as antitubercular and antimalarial effects. wisdomlib.orgejbps.com These studies typically involve calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like multiple linear regression to build the QSAR model. ejbps.com

Extended Electron Distributions (XED) Field Analysis

A specific and advanced QSAR approach involves the use of Extended Electron Distributions (XED) field analysis. This 3D-QSAR technique moves beyond simple descriptor-based models by considering the 3D electrostatic, van der Waals, and hydrophobic fields of the molecules. core.ac.uknih.govnih.gov The XED model provides a more intuitive and visual understanding of the structure-activity relationships.

In a study on N10-carbonyl-substituted phenothiazines as inhibitors of lipid peroxidation, XED field analysis was successfully used to develop a qualitative understanding of the structure-activity relationships. core.ac.uknih.govnih.gov The analysis revealed the importance of specific field points around the molecules that are critical for their antioxidant activity. For instance, the field analysis of a highly potent compound, N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide, highlighted the key electronic and steric features contributing to its high efficacy. core.ac.uk This information is invaluable for designing new derivatives with enhanced potency.

Cheminformatic Approaches for Drug-Likeness Assessment

Cheminformatics encompasses the use of computational tools to analyze and predict the physicochemical and pharmacokinetic properties of compounds, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Assessing "drug-likeness" is a crucial step in early-stage drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles.

Various in silico tools and models, such as SwissADME and pkCSM, are used to predict properties like lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, and compliance with established drug-likeness rules like Lipinski's Rule of Five. sciensage.info A study on phenothiazine derivatives used these tools to predict their pharmacokinetic and drug-likeness properties. The results indicated that while most of the studied compounds adhered to Lipinski's rule, some did not, highlighting the importance of such computational pre-screening.

The bioavailability radar, a graphical tool, provides a quick assessment of drug-likeness by evaluating six key physicochemical properties: lipophilicity, size, polarity, solubility, flexibility, and saturation. sciensage.info For a molecule to be considered drug-like, its radar plot should fall entirely within a predefined "pink area" representing the optimal range for each property. sciensage.info

Pharmacological Mechanisms and Preclinical Efficacy Studies of Phenothiazine 10 Carboxamide

Mechanisms of Action (In Vitro and Preclinical Models)

Phenothiazine-10-carboxamide derivatives have demonstrated significant efficacy in inhibiting lipid peroxidation, a key process in cellular damage mediated by oxidative stress. nih.govcore.ac.uknih.gov This inhibitory action is closely linked to the compound's ability to counteract ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. nih.govnih.gov

Studies have identified N10-carbonyl-substituted phenothiazines as potent inhibitors of lipid peroxidation. nih.govcore.ac.uknih.gov For instance, the representative compound N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide (DT-PTZ-C) has been shown to be 30- to 100-fold more potent than the standard vitamin E analog, Trolox, in protecting organotypic hippocampal slice cultures from oxidative damage. nih.govcore.ac.uknih.gov This protective effect is attributed to the inhibition of lipid peroxidation, which is a primary trigger for ferroptosis. nih.govnih.gov The process of ferroptosis is characterized by the accumulation of lipid reactive oxygen species (ROS) and is dependent on the presence of iron. nih.gov It can be initiated by the depletion of glutathione (B108866) (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), an enzyme crucial for reducing lipid peroxides. nih.gov

The antioxidant mechanism of phenothiazine (B1677639) derivatives involves scavenging lipid-derived radicals, thereby breaking the chain reaction of lipid peroxidation. mdpi.com This action helps to maintain the integrity of cellular membranes and protects against the downstream consequences of oxidative stress, including the initiation of ferroptotic cell death. nih.govresearchgate.net The ability of these compounds to inhibit both nitric oxide consumption and lipid peroxidation underscores their potent antioxidant properties. core.ac.uk

The following table summarizes the inhibitory activity of a representative this compound derivative against induced toxicity in hippocampal slices, highlighting its superior potency compared to a standard antioxidant.

CompoundModel SystemInducer of ToxicityIC50 ValueReference
DT-PTZ-CHippocampal Slice Cultures3 mM ABAP0.2 ± 0.002 µM core.ac.uk
TroloxHippocampal Slice Cultures3 mM ABAP20 ± 5 µM core.ac.uk

IC50: The half maximal inhibitory concentration. ABAP: 2,2'-Azobis(2-amidinopropane) dihydrochloride, a radical initiator.

A notable characteristic of certain this compound derivatives is their potent inhibition of nitric oxide (NO) consumption associated with lipid peroxidation. nih.govcore.ac.uknih.gov During investigations into the mechanisms of NO consumption in brain preparations, several potent inhibitors were identified which were subsequently found to act by inhibiting lipid peroxidation. nih.govnih.gov

The consumption of NO in this context is closely linked to the process of lipid peroxidation. core.ac.uk Potent inhibitors of NO consumption, such as the phenothiazine-based compound DT-PTZ-C, have been shown to be highly effective at preventing this process. nih.govcore.ac.uk In fact, the inhibitory potency of these novel compounds in assays of both NO consumption and lipid peroxidation was found to be very similar, and up to 1000 times greater than that of standard antioxidants like edaravone (B1671096) and Trolox. core.ac.uk This suggests that the primary mechanism by which these compounds inhibit NO consumption is through the prevention of lipid peroxidation. core.ac.uk While other physiological mechanisms of NO consumption likely dominate in healthy brain tissue, the lipid peroxidation-dependent pathway may become significant under pathological conditions associated with oxidative stress. core.ac.uk

The table below compares the potency of unsubstituted phenothiazine and a novel this compound derivative in inhibiting both NO consumption and lipid peroxidation, demonstrating their comparable and high potency in both assays.

CompoundNO Consumption Inhibition Assay (IC50)Lipid Peroxidation Inhibition Assay (IC50)Reference
Unsubstituted PhenothiazineHigh PotencyHigh Potency core.ac.uk
DT-PTZ-CHigh PotencyHigh Potency core.ac.uk

This compound derivatives have been investigated for their ability to modulate the activity of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govnih.gov These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are implicated in the pathology of neurodegenerative diseases like Alzheimer's. nih.govmdpi.com

Several synthesized N-(10)-aryl and N-(10)-alkylaryl amides of phenothiazine have been identified as specific and potent inhibitors of BChE, with some exhibiting inhibition constants in the nanomolar range. nih.gov The potency and specificity of these molecules are influenced by factors such as molecular volume, as well as steric and electronic properties. nih.gov For instance, the phenothiazine urea (B33335) derivative, N-[2-(N′,N′-diisopropylamino)ethyl]-10H-phenothiazine-10-carboxamide, was found to be an 80-fold more potent inhibitor of BChE compared to AChE. nih.gov Similarly, the phenothiazine amide derivative, anthracen-9-yl(10H-phenothiazine-10-yl) methanone, was a robust inhibitor of BChE but did not inhibit AChE under the same experimental conditions. nih.gov

Molecular docking studies have provided insights into the interaction of these compounds with cholinesterases. nih.govacs.org The most cytotoxic phenothiazine derivatives were found to have interactions with the amino acid residues of the AChE protein that were similar to those of Huprin W, a known AChE inhibitor. nih.govacs.org Furthermore, studies with a series of N-10-carbonyl derivatives of phenothiazine suggest the importance of aryl residues near the opening of the active site gorge of BChE for inhibitor binding. nih.govacs.org

The following table presents the inhibition constants (KI) for representative this compound derivatives against both AChE and BChE, illustrating their differential inhibitory activity.

CompoundAChE KI (µM)BChE KI (µM)Reference
N-[2-(N′,N′-diisopropylamino)ethyl]-10H-phenothiazine-10-carboxamide1.64 ± 0.100.021 ± 0.004 nih.gov
Anthracen-9-yl(10H-phenothiazine-10-yl) methanoneNo inhibition0.016 ± 0.006 nih.gov

Phenothiazine derivatives, including those with a 10-carboxamide substitution, have demonstrated potential as anti-cancer agents by inducing apoptosis and cell cycle arrest in various cancer cell lines. brieflands.comnih.govmdpi.com

The anti-proliferative effects of this compound derivatives are often mediated through the induction of apoptosis, or programmed cell death, and by causing a halt in the cell division cycle. nih.govnih.gov Studies have shown that these compounds can trigger apoptosis in cancer cells, a process that is essential for removing damaged or unwanted cells. mdpi.com For example, certain novel phenothiazine derivatives have been found to induce early apoptosis in colon and breast cancer cell lines. nih.gov

In addition to apoptosis, these compounds can arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. researchgate.netfrontiersin.org Several phenothiazine derivatives have been reported to cause cell cycle arrest at the G0/G1 phase in various cancer models, including melanoma and hepatocellular carcinoma. brieflands.com This G0/G1 arrest is often associated with the modulation of key signaling pathways that control cell cycle progression. brieflands.comfrontiersin.org For instance, a novel phenothiazine-dithiocarbamate hybrid, 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 4-ethylpiperazine-1-carbodithioate, was shown to arrest the cell cycle at the G1 phase in prostate cancer cells. nih.gov Other phenothiazine derivatives have been observed to induce a G2/M arrest in different cancer types. frontiersin.org

The ability of these compounds to induce both apoptosis and cell cycle arrest highlights their multi-faceted approach to inhibiting cancer cell growth. researchgate.netnih.gov

The table below outlines the effects of selected phenothiazine derivatives on the cell cycle in different cancer cell lines.

CompoundCancer Cell LineEffect on Cell CycleReference
Novel Phenothiazine Derivatives (e.g., 4b, 4h, 4g)HCT-116 (Colon Cancer)G0/G1 arrest nih.gov
Novel Phenothiazine Derivative (6e)HCT-116 (Colon Cancer)G2/M arrest nih.gov
2-oxo-2-(10H-phenothiazin-10-yl)ethyl 4-ethylpiperazine-1-carbodithioate (8a)PC-3 (Prostate Cancer)G1 phase arrest nih.gov
TrifluoperazineMelanoma, Hepatocellular CarcinomaG0/G1 arrest brieflands.com

Anti-Proliferative and Apoptotic Mechanisms in Cancer Cells

Inhibition of Tubulin Polymerization

This compound derivatives have been identified as noteworthy inhibitors of tubulin polymerization, a critical process in cell division. mdpi.comtandfonline.com The disruption of microtubule dynamics by these compounds leads to mitotic arrest and subsequent apoptosis in cancer cells.

Notably, certain phenothiazine-ketones have demonstrated significant tubulin polymerization inhibitory activity. mdpi.com For instance, a particular phenothiazine-ketone hybrid, compound 10a , not only inhibits tubulin polymerization but also displays potent antitumor effects across a wide range of human tumor cell lines, with half-maximum growth inhibition (GI50) values in the low nanomolar range (1.8–6.5 nM). mdpi.com This suggests that while the N-acylation of the phenothiazine ring itself may not confer remarkable antimitotic activity, the addition of a ketone moiety can significantly enhance its potency. mdpi.com

Structure-activity relationship (SAR) studies have further elucidated the features that contribute to the tubulin polymerization inhibitory effects of these compounds. For example, substitutions on the phenyl ring of phenothiazine-1,2,3 triazole hybrids have been shown to influence their inhibitory activity. mdpi.com Similarly, phenothiazine phenstatin (B1242451) hybrids have emerged as potential antineoplastic agents due to their ability to inhibit tubulin polymerization. mdpi.com

Furthermore, N-benzoylated phenothiazines have been synthesized and evaluated for their interaction with tubulin. acs.org Several of these compounds exhibited strong inhibition of tubulin polymerization, with activities comparable to or even exceeding that of the reference compound, colchicine. acs.org Flow cytometry studies confirmed that the inhibition of cancer cell growth by these compounds was associated with a G2/M phase cell cycle arrest, which is indicative of a mitotic blockade. acs.org The most potent compounds in this series often featured a methoxy (B1213986) group at the para position of the terminal phenyl ring and a 3-cyano group on the phenoxazine (B87303) scaffold, highlighting these as valuable pharmacophores for potent tubulin polymerization inhibitors. acs.org

Autophagy Modulation (e.g., PI3K/Akt/mTOR/p70S6K pathway)

Phenothiazine derivatives, including those with a 10-carboxamide linkage, have been shown to modulate autophagy, a cellular self-degradation process that can either promote or suppress tumor growth depending on the context. This modulation is often mediated through the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. nih.govresearchgate.netjcancer.org

Studies have demonstrated that certain phenothiazines can induce autophagy in cancer cells. nih.govnih.gov For instance, thioridazine (B1682328) has been observed to induce autophagy in glioblastoma cell lines. nih.gov Similarly, chlorpromazine (B137089) (CPZ), another phenothiazine derivative, has been shown to induce autophagy in human oral cancer cells, as evidenced by the formation of autophagosomes and the expression of autophagy-related proteins. researchgate.net

The mechanism underlying this autophagy induction often involves the inhibition of the PI3K/Akt/mTOR pathway. nih.govresearchgate.net Research has shown that CPZ can inhibit the phosphorylation of Akt and mTOR in oral cancer cells, leading to the activation of autophagy. researchgate.net The PI3K/Akt/mTOR pathway is frequently over-activated in various cancers, including renal cell carcinoma, contributing to malignant cell behavior. jcancer.org Therefore, inhibitors of this pathway, including certain phenothiazine derivatives, represent a promising therapeutic strategy.

The relationship between autophagy and cell death in the context of phenothiazine treatment can be complex. In some cases, the induced autophagy appears to promote apoptosis. For example, the cell death induced by CPZ in oral cancer cells was reversed by autophagy inhibitors, suggesting that autophagy contributes to the apoptotic process. researchgate.net The p70S6K protein, a downstream effector of mTOR, is also implicated in this pathway, and its activity is often suppressed by phenothiazine-mediated mTOR inhibition. researchgate.netmedsci.org

It is important to note that the antiproliferative and pro-apoptotic effects of phenothiazines may stem from multiple mechanisms, including the disruption of the PI3K/Akt/mTOR pathway and the subsequent induction of autophagy. nih.gov

Inhibition of Angiogenesis (e.g., VEGF production)

This compound and its derivatives have demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. nih.govbrieflands.com A key mechanism through which they exert this effect is by suppressing the production and signaling of Vascular Endothelial Growth Factor (VEGF). nih.govbrieflands.com

VEGF is a potent pro-angiogenic factor that plays a central role in stimulating the proliferation, migration, and tube formation of endothelial cells. frontiersin.orgvascularcell.complos.org Phenothiazines have been shown to inhibit the production of VEGF, thereby disrupting this critical signaling pathway. nih.govbrieflands.com For example, thioridazine has been found to disrupt signaling pathways downstream of the VEGF receptor 2 (VEGFR-2), including the PI3K/Akt/mTOR pathway, in ovarian tumor progression. nih.gov This suggests that phenothiazines can modulate endothelial cell function and inhibit angiogenesis by targeting the VEGFR-2/PI3K/mTOR pathway, making them potential anti-angiogenic agents. nih.gov

The inhibition of angiogenesis by these compounds is not limited to their effects on VEGF. They can also modulate other molecular pathways involved in angiogenesis, such as the MAPK signaling pathway. nih.gov By interfering with multiple pathways that contribute to new blood vessel formation, phenothiazine derivatives can effectively starve tumors of the nutrients and oxygen they need to grow and spread.

Disruption of Cancer-Promoting Pathways

This compound and its related compounds have been shown to disrupt key cancer-promoting pathways, contributing to their anticancer activity. brieflands.comresearchgate.net These multifaceted compounds can interfere with various signaling cascades that are essential for tumor growth, proliferation, and survival.

One of the primary ways phenothiazines disrupt cancer-promoting pathways is by modulating the PI3K/Akt/mTOR pathway. nih.govnih.govresearchgate.net This pathway is frequently hyperactivated in many cancers and plays a crucial role in cell growth, survival, and proliferation. jcancer.org By inhibiting key components of this pathway, such as Akt and mTOR, phenothiazines can effectively halt the signals that drive cancer progression. nih.govnih.gov

In addition to the PI3K/Akt/mTOR pathway, phenothiazines have also been shown to interfere with other critical signaling pathways, including the MAPK/ERK1/2 pathway. nih.govresearchgate.net The MAPK/ERK pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and survival, and its dysregulation is a common feature of many cancers.

Furthermore, some phenothiazine derivatives can disrupt cancer-promoting pathways by interacting with key signaling molecules. For instance, certain phenothiazines can interact with K-RAS, causing it to dissociate from the plasma membrane and accumulate in the cytosol. researchgate.netresearchgate.net This can lead to cell cycle arrest and apoptosis.

The ability of phenothiazines to disrupt multiple cancer-promoting pathways simultaneously makes them promising candidates for cancer therapy. plos.org Their polypharmacology, or ability to interact with multiple targets, may offer a more comprehensive approach to treating a complex disease like cancer. plos.org

Antimicrobial and Antifungal Mechanisms

Adjuvant Effects on Antibiotic Susceptibility

This compound and its derivatives have demonstrated significant potential as adjuvants to conventional antibiotics, effectively restoring their efficacy against multidrug-resistant (MDR) bacteria. brieflands.comresearchgate.netnih.gov This adjuvant effect is particularly valuable in the face of the growing threat of antimicrobial resistance.

The primary mechanism behind this synergistic effect is the ability of phenothiazines to disrupt the bacterial cell membrane. brieflands.com This disruption increases the permeability of the membrane, allowing antibiotics that were previously ineffective to enter the bacterial cell and reach their target sites. This strategy has proven effective against a range of both Gram-positive and Gram-negative bacteria, including notorious pathogens like Staphylococcus aureus, Escherichia coli, and Burkholderia pseudomallei. brieflands.com

When combined with antibiotics such as ampicillin (B1664943) and ciprofloxacin (B1669076), phenothiazines can restore susceptibility in MDR strains. brieflands.com This suggests that these compounds could be used in combination therapies to overcome existing resistance mechanisms and extend the lifespan of current antibiotics. The use of phenothiazines as antibiotic adjuvants represents a promising strategy to combat the challenge of drug-resistant infections. nih.gov

Targeting Efflux Pumps

A key mechanism by which this compound and its derivatives exert their antimicrobial effects and act as antibiotic adjuvants is through the inhibition of bacterial efflux pumps. brieflands.comresearchgate.netnih.gov Efflux pumps are membrane proteins that actively transport antibiotics and other toxic compounds out of the bacterial cell, thereby conferring resistance. jabonline.inmdpi.com

Phenothiazines have been shown to target and inhibit the function of these efflux pumps in both Gram-positive and Gram-negative bacteria. brieflands.comresearchgate.netnih.gov By blocking these pumps, phenothiazines prevent the expulsion of antibiotics from the bacterial cell, leading to an increased intracellular concentration of the drug and enhanced antimicrobial activity. mdpi.com This mechanism is particularly effective against multidrug-resistant (MDR) pathogens that rely on efflux pumps for their resistance. researchgate.net

For example, phenothiazines have been shown to inhibit the AcrAB-TolC efflux system in E. coli, which is responsible for resistance to a wide range of antibiotics, including norfloxacin, nalidixic acid, chloramphenicol, tetracycline, and ciprofloxacin. banglajol.info Similarly, they can inhibit the NorA efflux pump in S. aureus, which contributes to fluoroquinolone resistance. nih.gov

The ability of phenothiazines to inhibit efflux pumps makes them valuable tools in the fight against antibiotic resistance. u-szeged.hu By restoring the efficacy of existing antibiotics, these compounds offer a promising strategy to overcome the challenge of MDR infections.

Selective Inhibition of Microbial Enzymes (e.g., ndh-2 in Mycobacterium tuberculosis)

The phenothiazine scaffold is a recognized inhibitor of Type-II NADH:menaquinone oxidoreductase (NDH-2), a crucial enzyme in the respiratory chain of Mycobacterium tuberculosis (Mtb). mdpi.comresearchgate.netwikipedia.org This enzyme is vital for the bacterium's energy metabolism and its ability to survive under stress conditions. researchgate.netwikipedia.org A significant advantage for therapeutic development is that the NDH-2 enzyme is essential for Mtb but is not present in mammalian mitochondria, offering a pathway for selective toxicity against the pathogen. mdpi.comwikipedia.orgepa.gov

Research has demonstrated that phenothiazine analogs can specifically inhibit the NADH:menaquinone oxidoreductase activity in Mtb. researchgate.net For instance, the well-known phenothiazine drug chlorpromazine and its quaternized derivatives have been found to selectively inhibit NDH-2, with no corresponding inhibition of the NDH-1 enzyme complex. researchgate.net The antitubercular effects of the phenothiazine class of compounds are largely attributed to this inhibition of NDH-2, which is effective against both drug-susceptible and drug-resistant strains of Mtb. mdpi.com Current research efforts are focused on optimizing phenothiazine derivatives to enhance their activity against Mtb while improving their toxicological profiles. epa.govdrugbank.com

Anti-Inflammatory Mechanisms (Enzyme Inhibition)

Derivatives of 10H-phenothiazine have been identified as a class of enzyme inhibitors with potential applications in treating inflammatory diseases. dntb.gov.ua The phenothiazine nucleus is known for its inhibitory action against regulatory enzymes implicated in conditions like asthma and autoimmune diseases. dntb.gov.ua

A study involving newly synthesized substituted phenothiazines, including dicarboxamide derivatives, demonstrated promising and target-specific enzyme inhibition against several key enzymes involved in the inflammatory cascade. dntb.gov.uanih.gov The compounds showed inhibitory activity against phosphodiesterase, prostaglandin (B15479496) dehydrogenase (synthetase), and superoxide (B77818) dismutase, with efficacy dependent on the steric factors of the molecules. dntb.gov.uanih.gov Notably, certain phenyl- and substituted phenyl-dicarboxamide derivatives of phenothiazine exhibited significant inhibition of these enzymes when compared to the standard drug, aspirin. nih.gov Another study highlighted a phenothiazine derivative with a para-fluorophenyl carboxamide moiety as having superior anti-inflammatory and radical scavenging activity. acs.org

Inhibition of Inflammatory Enzymes by Phenothiazine Dicarboxamide Derivatives

Data derived from a study on substituted 10H-phenothiazines, indicating their potential as anti-inflammatory agents through the inhibition of key enzymes compared to the standard, aspirin.

Compound NameEnzyme TargetReported Activity
2-phenyl-N,N',4-trimethyl-2,10-dihydro-1H-phenothiazine-1,3-dicarboxamide (11a)Phosphodiesterase, Prostaglandin Synthetase, Superoxide DismutasePromising Inhibition nih.gov
2-(2-methylphenyl)-N,N',4-trimethyl-2,10-dihydro-1H-phenothiazine-1,3-dicarboxamide (11b)Phosphodiesterase, Prostaglandin Synthetase, Superoxide DismutasePromising Inhibition nih.gov
2-(2-chlorophenyl)-N,N',4-trimethyl-2,10-dihydro-1H-phenothiazine-1,3-dicarboxamide (11c)Phosphodiesterase, Prostaglandin Synthetase, Superoxide DismutasePromising Inhibition nih.gov

Neurotransmitter System Modulation

Phenothiazine (PTZ) derivatives are widely recognized for their ability to modulate a variety of neurotransmitter systems, which forms the basis of their therapeutic applications, particularly in antipsychotic treatments. medchemexpress.comnih.gov Their pharmacological profile is characterized by interactions with dopaminergic, serotoninergic, histaminergic, and muscarinic receptors. medchemexpress.comnih.govbohrium.com

The primary mechanism for the antipsychotic effect of phenothiazines is their antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathways. researchgate.net Phenothiazines and their metabolites have been shown to have a high affinity for D2 receptors. researchgate.net

In addition to D2 activity, research has explored the interaction of phenothiazine derivatives with other dopamine receptor subtypes. An in-silico molecular docking study evaluated a series of synthesized phenothiazine derivatives, including carboxamides, for their interaction with the D4 dopamine receptor. The study found that the synthesized compounds displayed an acceptable binding affinity with the D4 receptor's binding pocket, comparable to known inhibitors. One of the derivatives was noted to have a higher affinity for the D4 receptor compared to D2 and D3 receptors, suggesting that modifications to the phenothiazine scaffold can tune the selectivity for different dopamine receptor subtypes.

The polypharmacology of phenothiazine derivatives extends to several other critical neurotransmitter systems. medchemexpress.comnih.gov These compounds are known to interact with serotoninergic, histaminergic, and muscarinic receptors, which contributes to their broad spectrum of effects. medchemexpress.comnih.govbohrium.com For example, chlorpromazine, a archetypal phenothiazine, demonstrates high affinity for not only dopamine receptors but also for muscarinic and histamine (B1213489) H1 receptors. The binding to muscarinic cholinergic and histamine H1 receptors by phenothiazine metabolites has also been documented. This multi-receptor activity profile underscores the complexity of their mechanism of action.

Dopaminergic Receptor Interactions

Anti-Aggregation Effects (e.g., Aβ Fibril)

The aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and insoluble fibrils is a central event in the pathology of Alzheimer's disease. Phenothiazine-based compounds have been investigated as potential therapeutic agents that can interfere with this process.

One study focused on the design and synthesis of novel phenothiazine-based near-infrared fluorescent (NIRF) probes for their potential as theranostic agents. These compounds were evaluated for their ability to bind to Aβ aggregates and inhibit fibril formation. The results showed that the compounds could effectively prevent the formation of Aβ fibrils and also disaggregate pre-formed fibrils. This indicates a dual mechanism of action that could be beneficial in altering the course of the disease.

Binding Affinity of a Phenothiazine-Based Probe to Aβ Aggregates

The table shows the dissociation constant (Kd) for the lead compound from a study on phenothiazine-based theranostic agents, indicating high-affinity binding to amyloid-beta aggregates.

CompoundBinding Affinity (Kd)Target
4a17.5 nMAβ Aggregates

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is an enzyme responsible for the degradation of endocannabinoids, such as anandamide. mdpi.com Its inhibition is considered an innovative therapeutic strategy for neurodegenerative conditions like Alzheimer's disease, as it can help modulate neuroinflammation. mdpi.com

In a study aimed at developing multi-target directed ligands for Alzheimer's disease, a series of hybrid molecules were created by linking a phenothiazine moiety with fragments that mimic the structure of donepezil. mdpi.com These hybrids, which incorporate an amido linker related to the carboxamide structure, were evaluated for their ability to inhibit FAAH. mdpi.com Several of the synthesized phenothiazine-based hybrids demonstrated inhibitory activity against FAAH in the low micromolar range, establishing this as a viable mechanism for this class of compounds. mdpi.com

FAAH Inhibitory Activity of Phenothiazine-Donepezil Hybrids

Data from a study evaluating novel phenothiazine hybrids for multi-target activity in Alzheimer's disease. The table shows the FAAH inhibition for the most active compounds.

CompoundFAAH Inhibition IC50 (µM)
11d8.61 mdpi.com
12a7.72 mdpi.com
12d4.53 mdpi.com
JZL195 (Reference)0.004 mdpi.com

Membrane Disruption and Permeabilization

Phenothiazine derivatives, including those with a 10-carboxamide substitution, are recognized for their ability to interact with and disrupt the integrity of cellular membranes. frontiersin.org These cationic and amphiphilic compounds can intercalate within the lipid bilayer, leading to significant alterations in its biophysical properties. frontiersin.org The primary mechanism involves inducing membrane thinning and increasing membrane permeabilization, which can ultimately lead to membrane disruption. frontiersin.orgresearchgate.net

This disruption of the plasma membrane can trigger a rapid influx of calcium ions (Ca²⁺), a critical event that activates the cell's membrane repair machinery. frontiersin.orgresearchgate.net However, the continued presence of phenothiazine compounds can impede the resealing process, leading to cell death. researchgate.net Beyond direct disruption, phenothiazines can also indirectly affect membrane-associated functions by inactivating Ca²⁺ channels, which leads to a dysregulation of multiple cellular processes, including cell growth. frontiersin.orgresearchgate.net Furthermore, some phenothiazine derivatives have been shown to interact with K-RAS, causing its dissociation from the plasma membrane and subsequent accumulation in the cytosol, which can result in cell cycle arrest and apoptosis. frontiersin.orgresearchgate.net Another mechanism involves the inhibition of sphingomyelinase, leading to an accumulation of sphingomyelin (B164518) in the plasma membrane and eventual cell death. frontiersin.orgresearchgate.net

Preclinical In Vitro Efficacy Studies

Cytotoxicity Assays in Various Cancer Cell Lines (e.g., HepG2, MCF-7, HT1080)

The cytotoxic effects of various this compound derivatives and related phenothiazine compounds have been evaluated across a range of human cancer cell lines. These studies are crucial for identifying potential anticancer agents and understanding their structure-activity relationships.

In studies involving liver cancer cell lines, such as HepG2 , novel synthesized phenothiazine derivatives have demonstrated significant cytotoxic effects. nih.govnih.gov For instance, a screening of 28 phenothiazine derivatives revealed that several were more cytotoxic to liver cancer cells than the parent phenothiazine core. nih.govacs.org Specifically, some chalcone-based phenothiazine derivatives showed promising activity against HepG2 cells, with certain compounds exhibiting IC50 values as low as 7.14 µg/mL. tandfonline.comresearchgate.net Another study found that a nanosized thiazolyl-phenothiazine derivative had a good inhibitory effect on HepG2 cells with an IC50 of 6.91 µg/mL. tandfonline.com Furthermore, pegylated phenothiazine derivatives, such as PPO, have shown significant cytotoxicity against HepG2 cells, with an IC50 value of 161.3 µM. nih.gov

The MCF-7 breast cancer cell line has also been a key model for assessing the anticancer potential of phenothiazine derivatives. Several studies have reported potent activity of various phenothiazine hybrids against MCF-7 cells. tandfonline.commdpi.comtandfonline.com For example, a series of novel phenothiazine-1,2,3-triazole hybrids were synthesized, with one compound, 9f, displaying an exceptionally low IC50 value of 0.8 μM. mdpi.com Chalcone-based phenothiazines have also been effective, with one derivative showing an IC50 of 12 µM. tandfonline.comtandfonline.com The substitution on the phenothiazine ring appears to be critical for activity. mdpi.com Pegylated phenothiazine derivative PP also demonstrated a cytotoxic effect against MCF-7 cells. nih.gov

The human fibrosarcoma cell line, HT1080 , has been utilized in studies focusing on ferroptosis, a form of programmed cell death. Phenothiazine derivatives have been identified as a new class of ferroptosis inhibitors. researchgate.net In an erastin-induced ferroptosis model in HT1080 cells, screening of a bioactive compound library identified phenothiazine derivatives as potent inhibitors. researchgate.net Structure-activity relationship analyses have shown that modifications at the C-2 position of the phenothiazine ring can enhance anti-ferroptotic potential, while substitutions on the nitrogen atom tend to reduce it. researchgate.net

Table 1: Cytotoxicity of Phenothiazine Derivatives in Cancer Cell Lines

Compound Type Cell Line IC50 Value Reference
Chalcone-based phenothiazine HepG2 7.14 µg/mL tandfonline.comresearchgate.net
Nanosized thiazolyl-phenothiazine HepG2 6.91 µg/mL tandfonline.com
Pegylated phenothiazine (PPO) HepG2 161.3 µM nih.gov
Phenothiazine-1,2,3-triazole hybrid (9f) MCF-7 0.8 µM mdpi.com
Chalcone-based phenothiazine MCF-7 12 µM tandfonline.comtandfonline.com
Phenothiazine derivatives HT1080 Potent ferroptosis inhibition researchgate.net

Functional Assays for Specific Biological Targets

Functional assays for this compound and related compounds have primarily focused on their interaction with key enzymes and signaling pathways implicated in both neurodegenerative diseases and cancer. A significant area of investigation has been the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com

In silico target screening has identified cholinesterases as common targets for phenothiazine derivatives. nih.govacs.org Subsequent in vitro assays have confirmed that many of these compounds can modulate cholinesterase activity. nih.gov For instance, molecular docking studies have shown that highly cytotoxic phenothiazine derivatives interact with amino acids in the AChE protein in a manner similar to known inhibitors. nih.gov Some novel phenothiazines have been shown to modulate cholinesterase activity or the expression of ACHE in a cancer cell line-specific manner. nih.gov

Beyond cholinesterase inhibition, functional assays have explored other targets. For example, some phenothiazine hybrids have been evaluated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. mdpi.com Additionally, the inhibition of fatty acid amide hydrolase (FAAH), another target of interest for neurodegenerative disorders, has been assessed. mdpi.com

Immunophenotyping and Morphological Evaluation of Cellular Responses

The cellular responses to treatment with this compound derivatives often involve distinct morphological changes and alterations in protein expression associated with apoptosis.

In MCF-7 breast cancer cells, treatment with a potent phenothiazine-1,2,3-triazole hybrid (compound 9f) led to characteristic apoptotic morphological changes. mdpi.com These changes, observed via fluorescence microscopy after Hoechst 33258 staining, included cell rounding, chromatin shrinkage, and the formation of apoptotic bodies. mdpi.com

Western blot analysis has been employed to investigate the molecular mechanisms underlying these morphological changes. In the same study, compound 9f was found to modulate the expression of key apoptosis-related proteins. mdpi.com Specifically, it increased the levels of the pro-apoptotic proteins Bad, Bax, and DR5, while decreasing the levels of the anti-apoptotic proteins Bcl-2 and Parp. mdpi.com These findings suggest that the cytotoxic effects of this particular phenothiazine derivative are mediated through the induction of apoptosis.

Preclinical In Vivo Efficacy Studies in Animal Models

Zebrafish Models for Toxicity and Neuromodulatory Activity Assessment

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for assessing the toxicity and biological activity of novel compounds, including phenothiazine derivatives. nih.govresearchgate.net This is due to their rapid development, genetic tractability, and the optical transparency of their embryos and larvae, which allows for real-time observation of developmental processes and organ systems.

In the context of this compound and related compounds, zebrafish have been used to evaluate both toxicity and neuromodulatory effects. nih.gov Studies have shown that while some novel phenothiazine derivatives exhibit significant cytotoxicity in cancer cell lines, they may have low levels of toxicity in developing zebrafish. nih.govresearchgate.net This is a crucial step in identifying compounds with a favorable therapeutic window.

For example, a highly cytotoxic intermediate phenothiazine derivative demonstrated a relatively lower toxicity profile in developing zebrafish compared to other tested compounds. nih.govacs.org Furthermore, some novel phenothiazines that were cytotoxic to liver cancer cells in vitro showed low toxicity in the zebrafish model. nih.govresearchgate.net

Zebrafish have also been instrumental in assessing the neuromodulatory activity of these compounds, particularly their effects on cholinesterase. nih.gov One study found that a cytotoxic phenothiazine derivative could modulate in vivo cholinesterase activity in a dose-dependent manner in zebrafish larvae. nih.govacs.org It was observed to significantly increase total cholinesterase activity and/or ACHE mRNA levels. nih.govacs.org Another novel phenothiazine compound was found to significantly inhibit cholinesterase activity in zebrafish. nih.govresearchgate.net These findings highlight the utility of the zebrafish model in the early-stage preclinical evaluation of phenothiazine-based compounds. nih.govresearchgate.net

Murine Models of Cancer (e.g., Xenografts, Tumor Growth Inhibition)

While direct in vivo studies on the antitumor efficacy of the parent compound "this compound" in murine cancer models are not extensively detailed in the reviewed literature, research on its derivatives and related phenothiazine structures provides significant insights into the potential of this chemical class.

Recent studies have focused on the synthesis and in vitro screening of novel this compound derivatives. For instance, a 2024 study detailed the synthesis of a large number of novel phenothiazine-10-carboxamides and their subsequent screening for cytotoxicity against Hep3B and SkHep1 liver cancer cell lines. frontiersin.orgacs.org This study identified several lead compounds with significant cytotoxic effects. frontiersin.orgacs.org Although this research utilized in vivo zebrafish models to assess toxicity and cholinesterase modulatory effects, it did not extend to murine xenograft models for tumor growth inhibition. frontiersin.orgacs.org

However, the broader class of phenothiazine derivatives has demonstrated notable in vivo anticancer activity. One study investigating PEGylated phenothiazine derivatives reported a significant inhibition of tumor growth—up to 92%—in mice bearing experimental tumors. nih.gov Another review highlighted a phenothiazine derivative that effectively inhibited the growth of MGC-803 xenografts in severe combined immunodeficiency mice. mdpi.com These findings underscore the potential of the phenothiazine scaffold as a basis for developing effective anticancer agents. The antitumor activity of phenothiazine-related compounds has been shown to be influenced by substitutions on the phenothiazine ring and the nature of the side chain at the 10N position. nih.gov For example, a study on phenothiazine-dithiocarbamate hybrids identified a compound, 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 4-ethylpiperazine-1-carbodithioate, with potent inhibitory activity against PC-3 prostate cancer cells. nih.gov

Compound TypeCancer ModelKey FindingsReference
Novel Phenothiazine-10-carboxamidesHep3B and SkHep1 liver cancer cell lines (in vitro), Zebrafish (in vivo toxicity)Identified several derivatives with high cytotoxic effects against liver cancer cells and low toxicity in zebrafish. frontiersin.org, acs.org
PEGylated Phenothiazine DerivativesMouse colon carcinoma (CT26)Inflicted a 92% inhibition of tumor growth in mice. nih.gov
Phenothiazine-dithiocarbamate hybrid (8a)PC-3 prostate cancer cells (in vitro)Showed the most potent inhibitory activity with an IC50 value of 11.59 μM. nih.gov
Phenothiazine DerivativeMGC-803 xenograftEffectively inhibited tumor growth in severe combined immunodeficiency mice. mdpi.com

Animal Models of Oxidative Stress and Neurodegenerative Conditions (e.g., Hippocampal Slice Cultures, Ischemic Stroke)

N10-carbonyl-substituted phenothiazines have emerged as potent neuroprotective agents in preclinical models of oxidative stress. A representative compound, N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide (DT-PTZ-C), has demonstrated remarkable efficacy in protecting brain tissue. researchgate.net In organotypic hippocampal slice cultures, DT-PTZ-C was able to completely inhibit oxidative damage induced by two different methods, showing a 30- to 100-fold higher potency than the standard antioxidant, Trolox. researchgate.net These compounds are believed to exert their protective effects by inhibiting lipid peroxidation, a key process in a form of regulated cell death known as ferroptosis. researchgate.net

The neuroprotective potential of phenothiazine derivatives extends to models of ischemic stroke. Studies have shown that these compounds can have therapeutic effects in models such as the middle cerebral artery occlusion (MCAO) model. nih.gov One particular phenothiazine derivative, 2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazine (51), exhibited an excellent therapeutic effect in an MCAO ischemic stroke model. nih.gov The mechanism is thought to involve the inhibition of ferroptosis. nih.gov

CompoundModelKey FindingsReference
N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide (DT-PTZ-C)Organotypic hippocampal slice culturesCompletely inhibited oxidative damage with 30- to 100-fold higher potency than Trolox. researchgate.net
2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazine (51)MCAO ischemic stroke modelPresented an excellent therapeutic effect. nih.gov

Investigation of Multidrug Resistance Reversal

The phenothiazine scaffold is recognized for its potential to reverse multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy. mdpi.com This activity is often linked to the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for pumping anticancer drugs out of cells. researchgate.netnih.gov

While direct studies on "this compound" for MDR reversal are not extensively detailed, research on related derivatives provides strong evidence for the potential of this class of compounds. For instance, a phenothiazine derivative known as MAE-TPR has been shown to be an effective doxorubicin-resistance modulator in a human adenocarcinoma cell line. researchgate.net MAE-TPR was found to diminish the expression of the ABCB1 transporter (P-glycoprotein) by affecting the NF-κB pathway. researchgate.net Furthermore, the combination of MAE-TPR with theobromine (B1682246) strongly augmented its MDR reversal potency. researchgate.net

Studies on other phenothiazine derivatives have also demonstrated their ability to interact with and inhibit P-gp. nih.gov It has been shown that various phenothiazine derivatives can increase the intracellular accumulation of P-gp substrates, such as rhodamine 123, in P-gp-overexpressing cell lines. nih.gov This suggests a direct interaction with the transporter. The structure-activity relationship of these compounds is an active area of investigation, with the aim of developing more potent and specific MDR modulators. scispace.com

Compound/ClassTargetCell LineKey FindingsReference
MAE-TPR (Phenothiazine derivative)P-glycoprotein (ABCB1)Human adenocarcinoma (LoVo/Dx)Diminished P-gp expression, effective doxorubicin-resistance modulator. researchgate.net
Various Phenothiazine DerivativesP-glycoproteinP-gp-overexpressing lymphoma (L5178 MDR)Increased intracellular accumulation of P-gp substrates. nih.gov

Emerging Applications and Future Research Directions for Phenothiazine 10 Carboxamide

Development of Novel Therapeutic Agents for Specific Diseases

The unique tricyclic structure of phenothiazine (B1677639), with a carboxamide group at the 10-position, allows for a multitude of chemical modifications, leading to a diverse range of biological activities. ontosight.aiontosight.ai Researchers are actively investigating these derivatives for their potential to address significant unmet medical needs.

Neurodegenerative Disorders (e.g., Alzheimer's Disease, Motor Neuron Disease, Multiple Sclerosis)

A growing body of evidence suggests that phenothiazine-10-carboxamide derivatives could be valuable tools in the fight against debilitating neurodegenerative diseases. ontosight.ai Their neuroprotective effects are a key area of interest for researchers. ontosight.ai

Alzheimer's Disease: This neurodegenerative disorder is characterized by cognitive decline, memory loss, and behavioral changes. nih.govlundbeck.com One of the key pathological hallmarks is the deposition of amyloid-beta (Aβ) plaques and the dysfunction of cholinergic pathways. mdpi.com Phenothiazine derivatives have been identified as promising acetylcholinesterase (AChE) inhibitors, which is a primary strategy for managing Alzheimer's symptoms. nih.gov By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com Computational studies have explored the potential of various phenothiazine analogs, showing their ability to bind effectively to the AChE enzyme. nih.gov

Furthermore, some this compound derivatives exhibit potent antioxidant properties, which are crucial in combating the oxidative stress implicated in the pathology of Alzheimer's disease. nih.govnih.gov For instance, the compound N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide (DT-PTZ-C) has demonstrated the ability to inhibit lipid peroxidation and protect brain tissue from oxidative damage with a potency 30- to 100-fold higher than the standard antioxidant Trolox. nih.govcore.ac.uk

Motor Neuron Disease (MND): Characterized by the progressive degeneration of motor neurons, MND leads to muscle wasting and loss of voluntary movement. durham.ac.uk Oxidative stress is a known contributor to the pathology of MND. nih.govwindows.net The potent antioxidant and neuroprotective properties of N10-carbonyl-substituted phenothiazines suggest their potential therapeutic utility in conditions like motor neuron disease. nih.govcore.ac.uk While direct studies on this compound for MND are still emerging, the demonstrated efficacy of related compounds in protecting neurons from oxidative damage provides a strong rationale for future investigation. windows.net

Multiple Sclerosis (MS): MS is an autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. nih.gov While research on this compound in MS is in its early stages, the known anti-inflammatory and neuroprotective effects of the broader phenothiazine class are relevant. ontosight.ai For example, Laquinimod, a quinoline-3-carboxamide (B1254982) derivative, has shown clinical benefits in relapsing-remitting MS by modulating the immune system and potentially exerting neuroprotective effects. nih.gov This provides a conceptual framework for exploring how this compound derivatives with similar properties could be developed for MS treatment.

Antibiotic Adjuvants against Multidrug-Resistant Pathogens

The rise of multidrug-resistant (MDR) bacteria presents a critical global health threat. banglajol.info Phenothiazine derivatives have emerged as promising antibiotic adjuvants, capable of restoring the efficacy of conventional antibiotics. brieflands.comfrontiersin.org They can act by inhibiting bacterial efflux pumps, which are membrane proteins that expel antibiotics from the bacterial cell, a major mechanism of resistance. banglajol.infobrieflands.com

Phenothiazines have been shown to enhance the activity of antibiotics like ampicillin (B1664943) and ciprofloxacin (B1669076) against MDR strains of bacteria such as Staphylococcus aureus and Escherichia coli. brieflands.com Specifically, they can inhibit efflux pumps like the AcrAB-TolC system in Enterobacteriaceae. banglajol.info Research has demonstrated that phenothiazine derivatives can inhibit the growth of and eradicate biofilms of the opportunistic pathogen Acinetobacter baumannii. nih.gov For example, chlorpromazine (B137089), a well-known phenothiazine, was found to promote the production of reactive oxygen species (ROS) and cause damage to the cell membrane and DNA of this bacterium. nih.gov While phenothiazines themselves can have side effects, the development of new derivatives like JBC 1847, a novel phenothiazine compound, has shown increased antimicrobial activity against Gram-positive pathogens in vitro. researchgate.net

Anticancer Therapies

This compound and its derivatives have demonstrated significant potential as anticancer agents. ontosight.aiontosight.ai Their cytotoxic effects have been observed in various cancer cell lines, and they are being investigated for their ability to modulate key signaling pathways involved in cancer progression. researchgate.nettandfonline.com

These compounds can induce apoptosis (programmed cell death) and autophagy in cancer cells. nih.gov They have been shown to target critical pathways such as PI3K/AKT, mTOR, and FOXO transcription factors, thereby disrupting tumor growth. brieflands.com Furthermore, some phenothiazine derivatives can sensitize cancer cells to conventional chemotherapy drugs by inhibiting efflux pumps like P-glycoprotein, which are responsible for drug resistance. brieflands.com

A number of studies have synthesized and evaluated novel this compound derivatives for their anticancer activity. For example, derivatives with a piperazine (B1678402) moiety have shown potent activity against breast cancer cells. tandfonline.comtandfonline.com The table below summarizes the findings of some of these studies.

Derivative TypeCancer Cell Lines TestedKey Findings
Chalcone-based phenothiazinesMCF-7 (breast cancer)A derivative with a dodecyl group at the 10H-position and a trimethoxyphenyl group was most active (IC₅₀ = 12 µM). tandfonline.comtandfonline.com
AzobenzyliminophenothiazinesNot specifiedThe derivative without substitutions at the terminal-phenyl group showed the best anticancer action (IC₅₀ = 34.61 µM). tandfonline.comtandfonline.com
Piperazine-based phenothiazinesMDA-MB-231 (breast cancer)A derivative with N,N-dimethyl-2-(4-propylpiperazin-1-yl)ethan-1-amine at the 10H-position was most active (IC₅₀ = 1.16 µM). tandfonline.comtandfonline.com
Phenothiazine carboxamide derivativesBT474, MDA-MB-231, MCF-7 (breast cancer), KP-N-NS (neuroblastoma), T24 (bladder cancer), SW-579, TT (thyroid cancer)A compound with N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide at the 10H-position showed good activity across multiple cell lines (IC₅₀ ranging from 9.1 to 15.40 µM). tandfonline.comtandfonline.com

Anxiolytic and Antidepressant Agents

The parent phenothiazine compounds have a long history of use in psychiatry as antipsychotics, anxiolytics, and antidepressants. drugs.combenthamscience.comdrugs.com This historical use provides a strong foundation for exploring the potential of this compound derivatives in treating anxiety and depressive disorders.

Studies have shown that synthesized phenothiazine derivatives exhibit antidepressant-like activity in preclinical models. researchgate.netijcrt.org The despair swim test, a common behavioral assay to screen for antidepressant effects, has been used to evaluate these compounds, with some derivatives showing significant activity comparable to the standard drug imipramine. researchgate.netijcrt.org The mechanism of action is thought to be related to the modulation of neurotransmitter systems in the brain. benthamscience.com

Anti-Trypanosomatidae Drug Development

Trypanosomatid parasites are responsible for neglected tropical diseases such as Chagas disease (caused by Trypanosoma cruzi) and Leishmaniasis. mdpi.com There is an urgent need for new, effective, and less toxic treatments for these diseases. researchgate.net Phenothiazines have been identified as promising trypanocidal agents. benthamscience.com

A key target for these compounds is trypanothione (B104310) reductase, an essential enzyme in the parasite's antioxidant defense system that is absent in humans. benthamscience.comresearchgate.net By inhibiting this enzyme, phenothiazine derivatives can disrupt the parasite's ability to cope with oxidative stress, leading to its death. benthamscience.com In vitro studies have shown that some phenothiazine derivatives are active against Trypanosoma brucei, T. cruzi, and Leishmania donovani in the micromolar range. researchgate.netnih.gov

Integration into Medical Technology and Diagnostic Tools

Beyond direct therapeutic applications, the unique properties of this compound derivatives make them suitable for integration into advanced medical technologies and diagnostic tools. ontosight.ai Their potential use in bioimaging and as photosensitizing agents in photodynamic therapy is an area of active research. ontosight.ai The ability to modify the core phenothiazine structure allows for the attachment of fluorescent tags or other moieties, enabling their use as probes to visualize biological processes or as agents that can be activated by light to destroy targeted cells, such as cancer cells. ontosight.ai

Role in Drug Repurposing Strategies

Drug repurposing, the strategy of identifying new uses for approved or investigational drugs, offers a promising avenue for accelerating the development of new therapies. nih.gov Phenothiazine derivatives, originally developed as antipsychotics, are increasingly being investigated for other therapeutic roles, most notably in oncology. nih.govresearchgate.net The core phenothiazine structure can be modified to enhance these new activities, and the introduction of a carboxamide linkage at the 10-position has been a key strategy in developing novel anticancer agents. acs.orgnih.gov

The rationale for repurposing phenothiazines in cancer lies in their multifaceted mechanisms of action. These compounds can interfere with the integrity of cancer cell membranes, inhibit efflux pumps that confer multidrug resistance, induce apoptosis (programmed cell death), and trigger autophagy. nih.govresearchgate.netmdpi.comnih.gov

Recent research has focused on synthesizing and screening novel this compound derivatives for their cytotoxic effects against cancer cell lines. A 2024 study detailed the synthesis of a large number of these compounds and evaluated their activity against liver cancer cells. acs.orgnih.gov This work identified several new phenothiazine-10-carboxamides as potent cytotoxic agents, in some cases more effective than the parent phenothiazine compounds. acs.orgnih.gov For instance, specific novel derivatives showed significant activity against Hep3B and SkHep1 liver cancer cell lines. acs.org This highlights the potential of the this compound scaffold as a platform for developing new cancer therapeutics. mdpi.comresearchgate.net

Table 1: Cytotoxic Activity of Selected Phenothiazine Derivatives

This table presents findings from studies on various phenothiazine derivatives to illustrate the potential of the scaffold in cancer therapy. Data for specific carboxamides are highlighted where available.

Compound/DerivativeCancer Cell Line(s)Key FindingReference
Novel Phenothiazine-10-carboxamides (e.g., Compounds 8 and 10)Hep3B, SkHep1 (Liver Cancer)Demonstrated significant cytotoxic effects. Compound 10 also inhibited cholinesterase activity in zebrafish models. acs.orgnih.gov
TrifluoperazineOral CancerServes as a parent compound for developing more potent derivatives. nih.govresearchgate.net
FluphenazineLung, Colon, Liver, Leukemia, etc.Reduces cancer cell viability and its antitumor activity is often mediated by effects on the cell cycle and apoptosis. nih.gov
Thioridazine (B1682328)Oral CancerCan sensitize drug-resistant cancer cells to chemotherapy. mdpi.com
DS00329 (A phenothiazine derivative)U251, U87 (Glioblastoma)Inhibited cell viability and long-term survival, induced DNA damage, and triggered apoptosis. nih.gov

Potential in Materials Science and Optoelectronics

The unique electronic properties of the phenothiazine ring system, characterized by its electron-rich nitrogen and sulfur atoms and a non-planar "butterfly" structure, make it an excellent electron donor. bohrium.comrsc.org This has led to the extensive investigation of phenothiazine derivatives in materials science, particularly for optoelectronic applications such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and other organic solar cells. rsc.orgresearchgate.netmdpi.comresearchgate.netresearchgate.net

Functionalization at the 10-position is a critical strategy for tuning the optical and electronic properties of these materials. rsc.org The introduction of a carboxamide group at this position allows for the attachment of various other molecular fragments, influencing properties like charge carrier mobility, thermal stability, and light absorption characteristics. evitachem.comsigmaaldrich.com

A notable example is the development of this compound derivatives as hole-transporting materials (HTMs) for use in perovskite solar cells. Compounds such as N-[4-(phenylamino)phenyl]-10H-phenothiazine-10-carboxamide are designed to facilitate the efficient movement of positive charge carriers (holes) within the solar cell device, which is crucial for high power conversion efficiency. evitachem.com The structural similarity of these compounds to other successful phenothiazine-based HTMs underscores the potential of the carboxamide moiety in this application. evitachem.com The inherent flexibility in modifying the carboxamide group allows for fine-tuning the material's properties to optimize device performance. rsc.orgevitachem.com

Table 2: Phenothiazine Derivatives in Optoelectronic Applications

This table showcases the application of various phenothiazine derivatives in materials science, with a focus on structures that inform the potential of this compound.

Derivative TypeApplicationFunction/PropertyReference
N-Aryl Phenothiazine-10-carboxamidesOrganic Solar Cells (Potential)Investigated as hole-transporting materials (HTMs). evitachem.com
Phenothiazine-based DyesDye-Sensitized Solar Cells (DSSCs)Act as organic sensitizers, achieving conversion efficiencies up to 6.22%. researchgate.net
Phenothiazine-Furan-Thienyl ChromophoresOrganic Solar Cells (Theoretical)Designed as D-π-A type chromophores with strong light absorption in the visible and near-IR regions. mdpi.com
General Phenothiazine DerivativesOLEDs, Sensors, MechanochromismUtilized for their strong electron-donating character, fluorescence, and aggregation-induced emission properties. bohrium.comrsc.org

Exploration as Biological Probes

Fluorescent probes are indispensable tools in biological research, enabling the visualization and quantification of specific analytes within complex environments like living cells. bohrium.com The phenothiazine scaffold is an attractive core for designing such probes due to its inherent fluorescence and electron-rich nature, which can be modulated upon interaction with a target molecule. bohrium.combohrium.com

By attaching specific receptor units to the phenothiazine core, often through the nitrogen at the 10-position, derivatives can be designed to detect a wide range of analytes. These include metal ions (e.g., Pb²⁺, Hg²⁺, Cu²⁺), anions, and biologically important reactive oxygen species (ROS). bohrium.com The interaction between the probe and the analyte typically triggers a change in the probe's photophysical properties, such as a "turn-on" or "turn-off" of fluorescence or a colorimetric shift, allowing for detection. bohrium.com

While many existing phenothiazine probes utilize different linkages, the carboxamide group at the 10-position offers a stable and synthetically versatile handle for attaching recognition moieties. A structurally related compound, m-tolyl 10H-phenothiazine-10-carboxylate, has been suggested for use as a chemical probe to investigate cellular mechanisms like oxidative stress. smolecule.com This suggests that this compound derivatives could be similarly developed. For example, a receptor for a specific enzyme or cellular structure could be appended via the carboxamide nitrogen, creating a targeted probe for bio-imaging or sensing applications. smolecule.comnih.gov The development of such probes based on the this compound framework remains a promising direction for future research. bohrium.com

Table 3: Phenothiazine Derivatives as Sensing and Biological Probes

This table summarizes the use of phenothiazine derivatives for detecting various analytes, indicating the versatility of the core structure for probe design.

Probe Type/DerivativeTarget Analyte(s)Sensing Mechanism/ApplicationReference
Phenothiazine-based Fluorescent ProbespH, Metal Ions (Pb²⁺, Hg²⁺, Cu²⁺), Anions, ROSFluorescence or colorimetric changes upon binding to the analyte. Used for imaging in living cells. bohrium.com
Receptor-free Phenothiazine Derivative (PDAB)Picric AcidHighly sensitive and selective fluorescence quenching via an inner filter effect. nih.gov
Anilino Naphthalenesulfonates (used with phenothiazines)Drug-induced Membrane PerturbationsUsed as fluorescent indicators to study the interaction of phenothiazine derivatives with synaptic membranes. nih.gov
m-Tolyl 10H-phenothiazine-10-carboxylate (Ester analogue)Cellular Mechanisms (Potential)Suggested for use as a chemical probe to study oxidative stress and cell death. smolecule.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Phenothiazine-10-carboxamide and its derivatives?

  • Methodological Answer : this compound derivatives are synthesized via multi-step reactions. For example, intermediates like methyl 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoate are prepared using phenothiazine derivatives reacted with vinyl esters under nitrogen atmosphere in CH₂Cl₂, followed by trifluoroacetic acid (TFA) and Et₃SiH. Purification involves column chromatography, and final products are characterized via NMR and mass spectrometry (MS) . Phenothiazine core synthesis typically involves diphenylamine and sulfur fused with iodine/AlCl₃, followed by functionalization .

Q. How are this compound derivatives characterized structurally?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution MS are critical for structural confirmation. For example, carbonyl carbons in the carboxamide group appear at δ ~165–170 ppm in ¹³C NMR, while aromatic protons in the phenothiazine ring show distinct splitting patterns in ¹H NMR. MS (ESI+) confirms molecular ion peaks, e.g., m/z 384.0568 for [(C₁₉H₁₅ClN₃O₂S)+] .

Q. What protocols ensure reproducibility in synthesizing this compound analogs?

  • Methodological Answer : Detailed documentation of reaction conditions (temperature, solvent ratios, catalyst loading) and purification methods (e.g., column chromatography eluents) is essential. Reagent sources (e.g., Sigma-Aldrich for rare chemicals like phenothiazine-10-carbonyl chloride) and purity (≥95% by HPLC) must be specified . Cross-referencing with primary literature and validating spectral data against known standards enhance reproducibility .

Q. What biological activities are associated with this compound derivatives?

  • Methodological Answer : These compounds are investigated as histone deacetylase (HDAC) inhibitors. Bioactivity assays include enzyme inhibition (IC₅₀ measurements) and cell-based viability tests. For example, compound 22 (4-[2-(10H-phenothiazin-10-yl)ethyl]-N-hydroxybenzamide) shows selective HDAC6 inhibition, validated via fluorometric assays and Western blotting for acetylated tubulin .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound derivatives?

  • Methodological Answer : Yield optimization involves screening catalysts (e.g., AlCl₃ vs. iodine), solvent polarity (CH₂Cl₂ vs. THF), and stoichiometry. For instance, increasing Et₃SiH equivalents improves reduction efficiency in carboxamide formation. Reaction monitoring via TLC and adjusting pH during workup (e.g., NaOH neutralization) minimizes side products .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Contradictions may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental data with computational predictions (DFT calculations for chemical shifts). Cross-validate with alternative techniques like X-ray crystallography or IR spectroscopy .

Q. What strategies guide structure-activity relationship (SAR) studies for HDAC inhibition?

  • Methodological Answer : SAR focuses on substituent effects:

  • Phenothiazine core modifications : Electron-withdrawing groups (e.g., Cl) enhance HDAC binding.
  • Linker flexibility : Ethyl vs. methyl linkers impact enzyme active-site access.
  • Hydroxamic acid group : Critical for zinc chelation in HDAC catalytic pockets.
    Use molecular docking (e.g., AutoDock Vina) and comparative IC₅₀ assays across derivatives .

Q. How can researchers address inconsistencies in bioactivity data across studies?

  • Methodological Answer : Inconsistencies may stem from assay variability (e.g., cell line differences) or compound purity. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Replicate experiments with independent batches and report statistical significance (p < 0.05, n ≥ 3) .

Q. What computational methods support the design of novel this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) predicts electronic properties (HOMO/LUMO), while molecular dynamics simulations assess protein-ligand stability. QSAR models prioritize derivatives with favorable logP and polar surface area for blood-brain barrier penetration .

Q. How should stability studies for this compound be designed under physiological conditions?

  • Methodological Answer : Conduct accelerated degradation studies in buffers (pH 1–9) and plasma at 37°C. Monitor degradation via HPLC-UV/MS. Assess photostability under ICH Q1B guidelines. Stabilizers like cyclodextrins or lyophilization may improve shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.